Tandutinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H43ClN6O4 |
|---|---|
Molecular Weight |
599.2 g/mol |
IUPAC Name |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |
InChI Key |
FOEBHLNUCNUHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Tandutinib Hydrochloride: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tandutinib hydrochloride (formerly MLN518), a potent small-molecule inhibitor of class III receptor tyrosine kinases, in the context of Acute Myeloid Leukemia (AML). This document synthesizes preclinical and clinical data to elucidate its molecular targets, downstream signaling effects, and therapeutic potential.
Core Mechanism of Action: Targeting Key Oncogenic Drivers in AML
Tandutinib is a quinazoline-based, orally bioavailable compound that functions as a competitive inhibitor of adenosine triphosphate (ATP) binding to the catalytic domain of specific tyrosine kinases.[1][2] Its primary targets are FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][3][4]
The therapeutic relevance of tandutinib in AML is strongly linked to its potent inhibition of FLT3, a receptor tyrosine kinase frequently mutated in this disease.[2][5] Activating mutations of FLT3, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 20-30% of AML patients and are associated with a poor prognosis.[6][7][8] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts.[5][9]
Tandutinib effectively inhibits the autophosphorylation of both wild-type and, more potently, mutated FLT3, thereby blocking the initiation of downstream signaling cascades crucial for AML cell survival and proliferation.[5][8]
Quantitative Analysis of Kinase Inhibition and Cellular Effects
The inhibitory activity of tandutinib has been quantified across various enzymatic and cell-based assays. The following tables summarize key quantitative data, providing a comparative view of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (μM) | Source |
| FLT3 | 0.22 | [3][10] |
| c-Kit | 0.17 | [3][10] |
| PDGFR | 0.20 | [3][10] |
Table 2: Cellular Activity in AML Cell Lines
| Cell Line | FLT3 Status | Assay | IC50 (nM) | Source |
| Molm-13 | FLT3-ITD | Proliferation | 10 | [3][11] |
| Molm-14 | FLT3-ITD | Proliferation | 10 | [3][11] |
| MV4-11 | FLT3-ITD | Proliferation | 60 | [3] |
| Ba/F3 (FLT3-ITD) | FLT3-ITD | Proliferation | 10-30 | [10][11] |
| Ba/F3 (FLT3-ITD) | FLT3-ITD | Autophosphorylation | 10-100 | [9][10] |
| FLT3-ITD positive AML cells | FLT3-ITD | FLT3-ITD Phosphorylation | ~30 | [3][10] |
| Primary AML cells (FLT3 WT) | Wild-Type | Cell Viability | 3400 | [3] |
Impact on Downstream Signaling Pathways
By inhibiting FLT3 phosphorylation, tandutinib effectively abrogates the activation of key downstream signaling pathways that are constitutively active in FLT3-mutated AML.[3][10] The primary pathways affected are the RAS/MAPK and PI3K/Akt pathways, both of which are central to cell survival, proliferation, and differentiation.
-
RAS/MAPK Pathway: Inhibition of FLT3 prevents the recruitment of adaptor proteins like Grb2 and Shc, which are necessary for the activation of Ras and the subsequent MAP kinase cascade (RAF-MEK-ERK).[9] This leads to a decrease in the phosphorylation of ERK (Erk2), a key effector of this pathway.[3]
-
PI3K/Akt Pathway: Tandutinib also blocks the activation of the PI3K/Akt pathway, a critical survival signaling cascade.[10] This is evidenced by the reduced phosphorylation of Akt in tandutinib-treated FLT3-ITD positive cells.[3][10]
The simultaneous inhibition of these pathways culminates in the induction of apoptosis and cell cycle arrest in FLT3-ITD positive AML cells.[10][11]
Figure 1: Tandutinib's Inhibition of FLT3 Signaling Pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to characterize the mechanism of action of tandutinib.
Cell Proliferation Assay (MTT/XTT-based)
This assay is used to assess the effect of tandutinib on the proliferation of AML cells.
-
Cell Seeding: AML cell lines (e.g., Molm-13, MV4-11) or primary AML blasts are seeded in 96-well plates at a predetermined density.[7]
-
Drug Treatment: Cells are treated with a range of concentrations of tandutinib (e.g., 100-500 nM) and/or other chemotherapeutic agents like cytarabine or daunorubicin.[7]
-
Incubation: The plates are incubated for a specified period, typically 72-96 hours.[7]
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. A solubilizing agent is then added.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell proliferation inhibition against the drug concentration.
Western Blot Analysis for Protein Phosphorylation
This technique is employed to determine the effect of tandutinib on the phosphorylation status of FLT3 and its downstream targets.[8]
-
Cell Lysis: AML cells treated with tandutinib are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-FLT3, phospho-Akt, phospho-ERK) and total protein as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples.
Figure 2: Experimental Workflow for Western Blot Analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by tandutinib.
-
Cell Treatment: AML cells are treated with tandutinib for a specified duration (e.g., 24-96 hours).[10]
-
Cell Harvesting and Washing: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters necrotic or late apoptotic cells with compromised membrane integrity).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by tandutinib.
Synergistic Effects with Chemotherapy
Preclinical studies have demonstrated that tandutinib acts synergistically with standard AML chemotherapy agents, such as cytarabine and daunorubicin.[6][7][12] This synergy is observed irrespective of the sequence of drug administration.[7][12] The combination of tandutinib with these cytotoxic agents leads to enhanced anti-proliferative and pro-apoptotic effects, particularly in FLT3-ITD positive AML cells.[6][7] This suggests that combining tandutinib with conventional chemotherapy could be a promising therapeutic strategy to improve treatment outcomes and potentially allow for dose reduction of cytotoxic drugs, thereby minimizing side effects.[6][7]
Clinical Implications and Future Directions
Clinical trials have evaluated tandutinib as a single agent and in combination with chemotherapy in patients with AML.[1][5][13] While single-agent activity was modest, combination therapy showed promising antileukemic activity.[5] Western blotting of circulating leukemic blasts from patients in a phase 1 trial confirmed that tandutinib inhibited the phosphorylation of FLT3.[1][8]
The development of resistance to FLT3 inhibitors, including tandutinib, remains a clinical challenge.[14] Mechanisms of resistance can include the acquisition of secondary mutations in the FLT3 kinase domain or the activation of bypass signaling pathways.[14] Future research will likely focus on strategies to overcome resistance, such as the development of next-generation FLT3 inhibitors and combination therapies that target parallel survival pathways.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: A Technical Guide for FLT3-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of research studies on tandutinib hydrochloride, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity and research applications.
Core Concepts: Mechanism of Action
Tandutinib (also known as MLN518 or CT53518) is a quinazoline-based, orally bioavailable small molecule that functions as a type III receptor tyrosine kinase inhibitor.[1][2] Its primary targets are FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[3] By binding to the ATP-binding pocket of these kinases, tandutinib inhibits their autophosphorylation, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[2] This inhibitory action is particularly relevant in cancers driven by mutations that lead to the constitutive activation of these kinases, such as in a significant subset of Acute Myeloid Leukemia (AML) cases with FLT3 internal tandem duplication (ITD) mutations.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of Tandutinib
| Target Kinase | IC50 Value | Cell Line/Assay Conditions | Reference |
| FLT3 | 0.22 µM | Cell-free kinase assay | [1] |
| c-Kit | 0.17 µM | Cell-free kinase assay | [1] |
| PDGFRβ | 0.20 µM | Cell-free kinase assay | [1] |
| FLT3 (autophosphorylation) | 95 - 122 ng/mL | Cell-based assay | [5] |
| β-PDGFR (autophosphorylation) | 95 - 122 ng/mL | Cell-based assay | [5] |
| KIT (autophosphorylation) | 95 - 122 ng/mL | Cell-based assay | [5] |
| FLT3-ITD (autophosphorylation) | 10 - 100 nM | Ba/F3 cells expressing FLT3-ITD mutants | [1] |
| FLT3-ITD (autophosphorylation) | 6 - 17 ng/mL | Ba/F3 cells expressing various FLT3-ITD mutants | [5] |
Table 2: Anti-proliferative Activity of Tandutinib in Leukemia Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 Value | Reference |
| Molm-13 | FLT3-ITD positive | 10 nM | [1] |
| Molm-14 | FLT3-ITD positive | 10 nM | [1] |
| Ba/F3 | Expressing FLT3-ITD mutants | 10 - 30 nM | [1] |
| Human leukemia cell lines | FLT3-ITD positive | ~6 ng/mL | [5] |
Table 3: Induction of Apoptosis by Tandutinib
| Cell Line | Treatment Conditions | Apoptosis Percentage | Time Point | Reference |
| Molm-14 (FLT3-ITD positive) | 1 µM Tandutinib | 51% | 24 hours | [1] |
| Molm-14 (FLT3-ITD positive) | 1 µM Tandutinib | 78% | 96 hours | [1] |
| THP-1 (FLT3-ITD negative) | 1 µM Tandutinib | No significant apoptosis | 24 & 96 hours | [1] |
Table 4: Clinical Trial Data for Tandutinib in AML
| Phase | Patient Population | Dosage | Key Findings | Reference |
| Phase 1 | Relapsed/refractory AML or high-risk MDS | 50 mg to 700 mg twice daily | MTD established at 525 mg twice daily. Evidence of antileukemic activity in patients with FLT3-ITD mutations. | [6] |
| Phase 1/2 | Newly diagnosed AML | 200 mg or 500 mg twice daily (days 1-14) with standard induction chemotherapy | Combination was well-tolerated. High complete remission rates observed. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Kinase Inhibition Assay (Cell-Free)
This protocol is a general guideline for a cell-free kinase assay to determine the IC50 of tandutinib against FLT3.
Materials:
-
Recombinant human FLT3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the FLT3 kinase, the peptide substrate, and the tandutinib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the tandutinib concentration to determine the IC50 value.
Cell Proliferation Assay
This protocol describes the determination of the anti-proliferative effects of tandutinib on leukemia cell lines.
Materials:
-
Human leukemia cell lines (e.g., Molm-14, THP-1)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (serial dilutions)
-
Trypan blue solution
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed the leukemia cells in 96-well plates at a predetermined density.
-
Treat the cells with increasing concentrations of tandutinib (e.g., 0.004-30 μM).[1]
-
Incubate the plates for a period of 3-7 days.[1]
-
At the end of the incubation period, harvest the cells.
-
Determine the number of viable cells using Trypan blue dye exclusion and a hemocytometer or an automated cell counter.[1]
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol outlines the procedure for quantifying apoptosis in tandutinib-treated cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[1]
-
Flow cytometer
Procedure:
-
Treat cells with tandutinib at the desired concentration and for various time points (e.g., 24 and 96 hours).[1]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.[1]
-
Add Annexin V-FITC (e.g., 100 ng) and PI (e.g., 250 ng) to the cell suspension.[1]
-
Incubate the cells at room temperature for 15 minutes in the dark.[1]
-
Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for FLT3 Phosphorylation
This protocol describes the detection of changes in FLT3 phosphorylation in response to tandutinib treatment.
Materials:
-
Leukemia cell lines or patient-derived blasts
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with tandutinib for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal loading.
Visualizations
The following diagrams illustrate key concepts related to tandutinib's mechanism of action and its evaluation.
Caption: FLT3 Signaling Pathway and Inhibition by Tandutinib.
Caption: General Experimental Workflow for Evaluating Tandutinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
Tandutinib Hydrochloride: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandutinib (formerly MLN518), a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), has been a subject of significant interest in the development of targeted therapies for acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tandutinib hydrochloride, its mechanism of action, and the experimental methodologies used to elucidate its biological activity. While specific SAR data on tandutinib analogs is limited in publicly available literature, this document synthesizes the existing knowledge to provide a comprehensive overview for researchers in the field of oncology and medicinal chemistry.
Introduction
Tandutinib is a quinazoline-based small molecule inhibitor that primarily targets Class III receptor tyrosine kinases, including FLT3, c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 20-30% of AML patients and are associated with a poor prognosis.[4] This has made FLT3 a prime therapeutic target. Tandutinib was developed through the screening of chemical libraries and subsequent optimization, leading to a compound with potent inhibitory activity against FLT3-ITD mutants.[1]
Chemical Structure
The chemical structure of tandutinib is characterized by a central quinazoline core, a piperazine linker, and a substituted phenylurea moiety.
Systematic Name: 4-[6-Methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-[4-(1-methylethoxy)phenyl]-1-piperazinecarboxamide hydrochloride
Mechanism of Action
Tandutinib exerts its anti-leukemic effects by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[2][3] In cells harboring activating FLT3 mutations, such as FLT3-ITD, the constitutive activation of the kinase leads to uncontrolled cell growth. Tandutinib binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition of phosphorylation leads to the downregulation of key signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, ultimately inducing apoptosis in malignant cells.[5]
Signaling Pathway of FLT3 and Inhibition by Tandutinib
Caption: FLT3 signaling pathway and its inhibition by Tandutinib.
Structure-Activity Relationship (SAR)
Detailed SAR studies for a broad range of tandutinib analogs are not extensively reported in the public domain. However, based on the known activity of tandutinib and general principles of quinazoline-based kinase inhibitors, several structural features are critical for its biological activity:
-
Quinazoline Core: This bicyclic heterocycle serves as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase domain. Substitutions at the 6- and 7-positions are known to influence potency and selectivity in other quinazoline inhibitors. In tandutinib, the 6-methoxy and 7-(3-(piperidin-1-yl)propoxy) groups likely contribute to favorable interactions within the ATP-binding pocket and enhance solubility and pharmacokinetic properties.
-
Piperazine Linker: This unit connects the quinazoline core to the phenylurea moiety. Its conformation and basicity can influence the overall shape of the molecule and its interactions with the target kinase.
-
Phenylurea Moiety: The N-[4-(1-methylethoxy)phenyl]urea group extends into a more solvent-exposed region of the ATP-binding site. The urea functionality can form hydrogen bonds, and the isopropoxy group likely contributes to hydrophobic interactions, enhancing binding affinity.
Based on docking studies, the quinazoline moiety of tandutinib fits into the adenine binding pocket of the FLT3 kinase, while the 4-isopropoxy phenyl urea extends into an allosteric back pocket.[6]
Biological Activity and Data Presentation
Tandutinib has demonstrated potent inhibitory activity against its target kinases and in cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of Tandutinib
| Target Kinase | IC50 (nM) | Reference |
| FLT3 | 220 | [5] |
| c-Kit | 170 | [5] |
| PDGFRβ | 200 | [5] |
Table 2: Cellular Activity of Tandutinib
| Cell Line | Target | Assay | IC50 (nM) | Reference |
| Ba/F3 (FLT3-ITD) | FLT3-ITD | IL-3 Independent Growth | 10-100 | [5] |
| Molm-13 (FLT3-ITD) | FLT3-ITD | Cell Proliferation | 10 | [5] |
| Molm-14 (FLT3-ITD) | FLT3-ITD | Cell Proliferation | 10 | [5] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, the following sections describe the general methodologies for the key experiments used to characterize tandutinib.
Kinase Assays
The inhibitory activity of tandutinib against specific kinases is typically determined using in vitro kinase assays.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant kinase domains (e.g., FLT3, c-Kit, PDGFR) and a suitable substrate (e.g., a synthetic peptide containing a tyrosine residue) are prepared in an appropriate assay buffer.
-
Compound Incubation: The kinase and substrate are incubated with varying concentrations of tandutinib.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system that allows for non-radioactive detection).
-
Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is then quantified. In the case of radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity. For non-radioactive methods, techniques like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™) are commonly used.
-
IC50 Determination: The concentration of tandutinib that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assays
The effect of tandutinib on the proliferation of cancer cell lines is a critical measure of its cellular potency.
General Protocol:
-
Cell Seeding: Cells (e.g., Molm-13, Molm-14, or Ba/F3 cells expressing FLT3-ITD) are seeded into multi-well plates at a specific density.
-
Compound Treatment: The cells are treated with a range of concentrations of tandutinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a variety of methods:
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue).
-
-
IC50 Calculation: The concentration of tandutinib that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.
Autophosphorylation Assays
These assays directly measure the ability of tandutinib to inhibit the phosphorylation of its target kinase within a cellular context.
General Protocol:
-
Cell Treatment: Cells expressing the target kinase (e.g., FLT3-ITD positive AML cells) are treated with various concentrations of tandutinib for a short period.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Immunoprecipitation (Optional): The target kinase can be immunoprecipitated from the cell lysate using a specific antibody.
-
Western Blotting: The cell lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of the kinase (e.g., anti-phospho-FLT3). A second antibody against the total protein is used as a loading control.
-
Detection: The bands are visualized using a chemiluminescent or fluorescent detection system, and the band intensities are quantified to determine the extent of phosphorylation inhibition.
Logical Relationship of Experimental Evaluation
Caption: The logical flow of experiments in drug discovery.
Clinical Development
Tandutinib has undergone phase I and II clinical trials for the treatment of AML and myelodysplastic syndrome (MDS).[7][8] While it demonstrated biological activity, particularly in patients with FLT3-ITD mutations, its development has faced challenges.
Conclusion
This compound is a well-characterized inhibitor of FLT3, c-Kit, and PDGFR with demonstrated anti-leukemic activity. Its quinazoline scaffold is a key feature for its mechanism of action, which involves the inhibition of kinase autophosphorylation and downstream signaling pathways. While a comprehensive public dataset on the structure-activity relationship of a wide array of tandutinib analogs is not available, the foundational knowledge of its core structure and biological activity provides a valuable starting point for the design and development of next-generation kinase inhibitors. The experimental protocols outlined in this guide represent the standard methodologies for characterizing such compounds and are essential for advancing the field of targeted cancer therapy.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Tandutinib Hydrochloride in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Tandutinib hydrochloride (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), for the treatment of leukemia. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways and workflows to support further research and development in this area.
Introduction
This compound is a small molecule tyrosine kinase inhibitor that has demonstrated significant preclinical activity against leukemia, particularly Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1] These mutations are present in approximately 25-30% of AML patients and are associated with a poor prognosis.[2] Tandutinib also exhibits inhibitory activity against other type III receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[3][4] This guide focuses on the preclinical data and methodologies that form the basis of its therapeutic rationale.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Tandutinib in various leukemia models.
Table 1: In Vitro Inhibitory Activity of Tandutinib
| Target/Cell Line | Assay Type | IC50/ED50 | Reference |
| FLT3 (enzyme) | Kinase Assay | 0.22 µM | [3][5] |
| c-Kit (enzyme) | Kinase Assay | 0.17 µM | [3][5] |
| PDGFR (enzyme) | Kinase Assay | 0.20 µM | [3][5] |
| Ba/F3 (FLT3-ITD) | Proliferation Assay | 6 - 17 ng/mL | [3] |
| Human leukemia cell lines (FLT3-ITD) | Proliferation Assay | ~6 ng/mL | [3] |
| MOLM-13 (FLT3-ITD) | Proliferation Assay | 10 nM | [5] |
| MOLM-14 (FLT3-ITD) | Proliferation Assay | 10 nM | [5] |
| MV4;11 (FLT3-ITD) | Proliferation Assay | ~100 nM (ED50) | [6] |
| Primary AML cells (FLT3-ITD) | Proliferation Assay | Significant inhibition at 100-500 nM | [6] |
| Primary AML cells (FLT3-WT) | Proliferation Assay | Minor effects at 100-500 nM | [6] |
Table 2: In Vivo Efficacy of Tandutinib in Leukemia Mouse Models
| Mouse Model | Treatment | Outcome | Reference |
| Nude mice with Ba/F3-FLT3-ITD leukemia | Tandutinib (oral gavage, twice daily) | Increased survival | [3] |
| Myeloproliferative disease model (FLT3-ITD) | Tandutinib (oral gavage, twice daily) | Increased survival | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of Tandutinib.
Cell Proliferation Assays
3.1.1. MTS/XTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4-11, or primary AML blasts) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add Tandutinib at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Addition: Add 20 µL of MTS or 50 µL of XTT solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.1.2. Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Cell Treatment: Culture leukemia cells in the presence of varying concentrations of Tandutinib for the desired duration.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.
-
Data Analysis: Calculate the percentage of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic and necrotic cells.
-
Cell Treatment: Treat leukemia cells with Tandutinib at the desired concentrations and time points.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway.
-
Cell Lysis: After treatment with Tandutinib, lyse the leukemia cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
In Vivo Leukemia Xenograft Model
This model assesses the anti-tumor efficacy of Tandutinib in a living organism.
-
Animal Model: Use immunodeficient mice such as NOD/SCID or NSG mice.
-
Cell Implantation: Subcutaneously or intravenously inject a human AML cell line with a FLT3-ITD mutation (e.g., MV4-11 or MOLM-14) into the mice. A typical inoculum is 5-10 x 10^6 cells per mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging (if using luciferase-expressing cells).
-
Drug Administration: Once tumors are established, administer Tandutinib orally (e.g., by gavage) at a predetermined dose and schedule. A vehicle control group should be included.
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or bone marrow can be harvested for western blotting or immunohistochemistry to assess target inhibition.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: FLT3-ITD Signaling Pathway and Inhibition by Tandutinib.
Caption: Western Blotting Experimental Workflow.
Caption: In Vivo Leukemia Xenograft Experimental Workflow.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for leukemia, particularly in patients with FLT3-ITD mutations. Its potent and selective inhibition of FLT3 leads to the suppression of downstream pro-survival signaling pathways, resulting in reduced cell proliferation and increased apoptosis. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of Tandutinib and similar targeted therapies. Future preclinical studies could focus on overcoming potential resistance mechanisms and exploring rational combination strategies to enhance its anti-leukemic activity.
References
- 1. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: A Technical Guide to its Role in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly known as MLN518) is a potent and selective, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs).[1][2] It has been a subject of significant interest in oncological research, particularly for its activity against FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] This technical guide provides an in-depth overview of the mechanism of action of Tandutinib, its impact on key signal transduction pathways, and detailed methodologies for its preclinical evaluation.
Core Mechanism of Action
Tandutinib is a piperazinyl quinazoline compound that competitively inhibits the ATP-binding site of the kinase domain of susceptible RTKs.[3] This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[4] The primary targets of Tandutinib are FLT3, c-Kit, and PDGFR, all of which play critical roles in various hematological malignancies and solid tumors.[3]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary targets using various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Target Kinase | IC50 (μM) | Cell Line/Assay Conditions | Reference |
| FLT3 | 0.22 | Cell-free assay | [2] |
| c-Kit | 0.17 | Cell-free assay | [2] |
| PDGFR | 0.20 | Cell-free assay | [2] |
| FLT3-ITD | 0.01 - 0.1 | Ba/F3 cells | [1] |
| FLT3-ITD | ~0.03 | Human AML cell lines | [2] |
| FLT3, β-PDGFR, KIT | 0.095 - 0.122 (ng/mL) | Cell-based assays | [3] |
Table 1: IC50 Values of this compound Against Target Kinases
Impact on Key Signal Transduction Pathways
Tandutinib's therapeutic potential stems from its ability to disrupt oncogenic signaling downstream of FLT3, c-Kit, and PDGFR.
FLT3 Signaling Pathway
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through pathways such as RAS/MAPK, PI3K/Akt, and STAT5.[5][6] Tandutinib effectively inhibits the autophosphorylation of both wild-type and ITD-mutated FLT3, thereby blocking these downstream pathways.[1][4]
c-Kit Signaling Pathway
The c-Kit receptor is another Class III RTK that, when constitutively activated by mutations (e.g., in gastrointestinal stromal tumors - GIST) or ligand binding (Stem Cell Factor), promotes cell growth and survival.[7] Downstream signaling of c-Kit involves the PI3K/Akt/mTOR pathway, which is implicated in protecting cells from apoptosis.[7] Tandutinib's inhibition of c-Kit phosphorylation blocks these survival signals.[7]
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are involved in tumorigenesis and angiogenesis.[8] Upon binding to their ligands (PDGFs), these receptors dimerize and autophosphorylate, activating downstream pathways like PI3K/Akt and MAPK. Tandutinib's inhibition of PDGFR can disrupt these processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Tandutinib's activity. Below are protocols for key in vitro assays.
Western Blot for FLT3 Phosphorylation
This protocol is adapted from a phase 1 clinical study of Tandutinib.[3]
Objective: To determine the effect of Tandutinib on the phosphorylation of FLT3 in leukemia cells.
Materials:
-
Leukemia cell line (e.g., MV4-11 with FLT3-ITD)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12-20% Tris-glycine)
-
Nitrocellulose membranes
-
Blocking buffer (5% nonfat dry milk in 1X Tris-buffered saline with 0.5% Tween 20 - TBST)
-
Washing buffer (1X TBS with 0.5% Tween 20)
-
Primary antibody: mouse anti-pFLT3 monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Culture leukemia cells to the desired density. Treat cells with varying concentrations of Tandutinib or vehicle control for a specified time.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane at 125V for 1.5 hours.[3]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Wash the membrane three times with washing buffer.[3]
-
Incubate the membrane with the primary anti-pFLT3 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[3]
-
Wash the membrane three times with washing buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with washing buffer.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 or a housekeeping protein like β-actin.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Tandutinib on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Tandutinib.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Tandutinib or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Add additional 1X binding buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Conclusion
This compound is a potent inhibitor of the Class III receptor tyrosine kinases FLT3, c-Kit, and PDGFR. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of key downstream signaling pathways that are critical for cancer cell proliferation and survival. The in-depth understanding of its role in these pathways, facilitated by the experimental protocols outlined in this guide, is essential for the continued exploration of its therapeutic potential in various cancers, particularly those driven by aberrant signaling from these kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: A Technical Guide to its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antineoplastic activity of Tandutinib hydrochloride (formerly MLN518), a potent and selective small-molecule inhibitor of Class III receptor tyrosine kinases. This document details its mechanism of action, preclinical efficacy, and clinical trial outcomes, offering valuable insights for researchers and professionals in oncology drug development.
Mechanism of Action
This compound is a piperazinyl quinazoline derivative that exerts its antineoplastic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[1] It is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2]
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 25-30% of adult patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and survival. Tandutinib inhibits the autophosphorylation of both wild-type and mutated FLT3, thereby blocking downstream signaling cascades.[2]
The primary signaling pathways inhibited by Tandutinib include the STAT5, PI3K/AKT, and RAF/MEK/ERK pathways.[3][4] By disrupting these pathways, Tandutinib induces cell cycle arrest and apoptosis in cancer cells harboring activating mutations in its target kinases.
Preclinical Activity
Tandutinib has demonstrated significant antineoplastic activity in a variety of preclinical models, both in vitro and in vivo.
In Vitro Potency
The inhibitory activity of Tandutinib against its target kinases and various cancer cell lines has been quantified through IC50 (half-maximal inhibitory concentration) values.
| Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference(s) |
| FLT3 | 220 | Molm-13 | 10 | [5] |
| c-Kit | 170 | Molm-14 | 10 | [5] |
| PDGFR | 200 | Ba/F3 (FLT3-ITD) | 10-30 | [5] |
| FLT3 (autophosphorylation) | 10-100 | [4] |
Table 1: In Vitro Inhibitory Activity of this compound.
In Vivo Efficacy
In vivo studies in murine models have further established the antineoplastic potential of Tandutinib. Oral administration of Tandutinib has been shown to significantly increase the survival of mice bearing tumors with FLT3-ITD mutations.[5]
| Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Nude mice with Ba/F3-FLT3-ITD leukemia xenografts | 60 mg/kg, twice daily, oral gavage | Significantly increased survival | [5] |
| Murine bone marrow transplantation model | Not specified | Significant reduction in mortality | [5] |
Table 2: In Vivo Efficacy of this compound.
Clinical Trials
Tandutinib has been evaluated in several clinical trials for various hematological malignancies and solid tumors.
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)
A Phase 1 clinical trial in 40 patients with AML or high-risk MDS established a maximum tolerated dose (MTD) of 525 mg twice daily.[6] The principal dose-limiting toxicity was reversible generalized muscular weakness and fatigue.[6] In this study, two out of five evaluable patients with FLT3-ITD mutations showed evidence of antileukemic activity, with decreases in peripheral and bone marrow blasts.[6]
Glioblastoma
A Phase 2 trial investigated Tandutinib in combination with bevacizumab in 41 patients with recurrent glioblastoma.[7][8] The combination therapy resulted in a median overall survival of 11.0 months and a median progression-free survival of 4.1 months.[7][8] However, the combination was associated with significant toxicities, including hypertension, muscle weakness, lymphopenia, and hypophosphatemia.[7][8] Another study involving feasibility, phase I, and phase II trials for recurrent glioblastoma showed that while tandutinib was well-distributed in the brain, the phase II study was closed due to lack of efficacy.[9]
| Indication | Phase | Treatment | Key Outcomes | Reference(s) |
| AML/MDS | 1 | Tandutinib monotherapy (50-700 mg bid) | MTD: 525 mg bid. Antileukemic activity in 2/5 evaluable FLT3-ITD+ patients. | [6][10] |
| Recurrent Glioblastoma | 2 | Tandutinib (500 mg bid) + Bevacizumab | Median OS: 11.0 months; Median PFS: 4.1 months. Significant toxicities observed. | [7][8] |
| Recurrent Glioblastoma | Feasibility, 1, 2 | Tandutinib monotherapy (500-700 mg bid) | MTD: 600 mg bid. Phase II closed due to lack of efficacy. | [9] |
Table 3: Summary of Key Clinical Trials of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Tandutinib.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Tandutinib on the viability of leukemia cell lines.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., Molm-13, Molm-14) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.[11]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for FLT3 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of Tandutinib on FLT3 autophosphorylation in leukemia cells.
-
Cell Treatment and Lysis:
-
Treat leukemia cells with Tandutinib at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
-
Total FLT3 Control:
-
Strip the membrane and re-probe with an antibody against total FLT3 to ensure equal protein loading.
-
In Vivo AML Xenograft Model
This protocol provides a general framework for establishing and utilizing a patient-derived or cell line-derived AML xenograft model in immunodeficient mice.[1][13][14][15][16]
Protocol:
-
Animal Model: Utilize severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to facilitate engraftment of human AML cells.[13][14]
-
Cell Preparation: Prepare a single-cell suspension of primary AML patient cells or a human AML cell line (e.g., Molm-13, MV4-11) in a suitable medium or PBS. Ensure high cell viability.[13]
-
Cell Injection: Inject the AML cells intravenously (i.v.) via the tail vein into the mice. The number of cells injected will depend on the specific cell type and the desired timeline for disease development.[13]
-
Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice using flow cytometry to detect human-specific markers (e.g., CD45).[13]
-
Treatment Initiation: Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired dose and schedule. The control group should receive the vehicle.
-
Monitoring and Endpoint: Monitor the health of the animals daily, including body weight and signs of toxicity. Tumor burden can be assessed by monitoring the percentage of human AML cells in the peripheral blood and, at the endpoint, by measuring spleen and liver weight and analyzing bone marrow infiltration. The primary endpoint is often overall survival.
Conclusion
This compound is a potent inhibitor of FLT3, c-Kit, and PDGFR with demonstrated antineoplastic activity in preclinical models of hematological malignancies. Clinical trials have shown some evidence of activity, particularly in AML patients with FLT3-ITD mutations, although toxicity can be a limiting factor. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and potentially advance the therapeutic application of Tandutinib and other targeted kinase inhibitors in oncology.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 15. researchgate.net [researchgate.net]
- 16. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]
Tandutinib Hydrochloride for FLT3-ITD Mutant Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. Tandutinib hydrochloride (formerly MLN518), a potent and selective inhibitor of type III receptor tyrosine kinases, has emerged as a therapeutic agent targeting this mutation. This technical guide provides an in-depth overview of tandutinib's mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential against FLT3-ITD mutant AML.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells. The internal tandem duplication (ITD) mutation in the juxtamembrane domain of FLT3 leads to ligand-independent dimerization and constitutive activation of the kinase. This aberrant signaling promotes uncontrolled cell proliferation and survival, contributing to the aggressive nature of FLT3-ITD positive AML.
This compound is a quinazoline-based small molecule inhibitor that targets FLT3, as well as other type III receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR). By inhibiting the autophosphorylation of FLT3-ITD, tandutinib blocks downstream signaling pathways, thereby inducing apoptosis and inhibiting the proliferation of leukemic cells.
Mechanism of Action and Signaling Pathway
The constitutive activation of FLT3-ITD triggers several downstream signaling cascades, primarily the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways. These pathways are central to the regulation of cell growth, proliferation, and survival. Tandutinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream effectors.
Caption: A typical workflow for an in vitro FLT3 kinase inhibition assay.
Protocol:
-
Reagents: Recombinant FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), and tandutinib at various concentrations. [1]2. Procedure:
-
Add 5 µL of tandutinib dilutions to a 96-well plate.
-
Add 10 µL of a mixture containing FLT3 kinase and substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega). [1]3. Data Analysis: Calculate the percentage of inhibition for each tandutinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of tandutinib on the growth of FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11).
Protocol (Trypan Blue Exclusion Method):
-
Cell Culture: Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. [2]2. Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well. [3] * Treat the cells with increasing concentrations of tandutinib (e.g., 0.004-30 µM) for 72 hours. [4] * After incubation, harvest the cells and mix a small aliquot with an equal volume of 0.4% trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Western Blot Analysis for FLT3 Phosphorylation
This method is used to detect the inhibition of FLT3 autophosphorylation in AML cells treated with tandutinib.
Protocol:
-
Cell Treatment and Lysis:
-
Treat FLT3-ITD positive AML cells with various concentrations of tandutinib for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation (optional, for low protein levels):
-
Incubate cell lysates with an anti-FLT3 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the FLT3 protein.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr591).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total FLT3 as a loading control. [5]5. Data Analysis: Quantify the band intensities using densitometry and normalize the phospho-FLT3 signal to the total FLT3 signal.
-
Apoptosis Assay
This assay determines the ability of tandutinib to induce programmed cell death in AML cells.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat MOLM-13 or MV4-11 cells with tandutinib at various concentrations for 24-48 hours. [6]2. Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. [4] * Incubate in the dark at room temperature for 15 minutes. [4]3. Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This compound is a promising targeted therapy for AML patients with FLT3-ITD mutations. Its mechanism of action, involving the inhibition of the constitutively active FLT3 kinase and its downstream signaling pathways, has been well-characterized through a variety of preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of tandutinib and other FLT3 inhibitors. Further research, particularly well-designed clinical trials, is necessary to fully establish the clinical utility of tandutinib, both as a monotherapy and in combination with other anti-leukemic agents, for this high-risk patient population.
References
- 1. promega.co.uk [promega.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Dosing of Tandutinib Hydrochloride in Mouse Models of Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tandutinib (formerly MLN518) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1][2][3][4][5] Activating mutations in FLT3, particularly internal tandem duplications (ITD), are associated with a poor prognosis in AML patients.[1][5][6][7] Tandutinib targets the constitutively active FLT3, as well as c-Kit and platelet-derived growth factor receptor (PDGFR), thereby inhibiting downstream signaling pathways and suppressing malignant cell growth.[1][2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Tandutinib hydrochloride in various mouse models of AML.
Mechanism of Action and Signaling Pathway
Tandutinib functions by inhibiting the autophosphorylation of FLT3, which in turn blocks downstream signaling cascades crucial for the proliferation and survival of AML cells.[2][5] In AML, particularly cases with FLT3-ITD mutations, the FLT3 receptor is constitutively activated, leading to uncontrolled cell growth. Tandutinib's targeted inhibition of FLT3 makes it a valuable tool for both research and potential therapeutic applications.[2][7][8]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing parameters for this compound in AML mouse models.
Table 1: Tandutinib Dosing Regimens in AML Mouse Models
| Mouse Model | Dosage Range | Administration Route | Vehicle/Formulation | Reference(s) |
| Athymic nude (nu/nu) mice with Ba/F3-FLT3-ITD cells | 40-120 mg/kg/day | Oral gavage | 0.5% methylcellulose | [9] |
| Mice with Ba/F3-FLT3-ITD cells | 60 mg/kg twice daily (bid) | Oral gavage | Not specified | [9] |
| FLT3 ITD-positive leukemia mouse model | 180 mg/kg twice daily (bid) | Oral gavage | Not specified | [9] |
Table 2: Tandutinib In Vitro Potency
| Assay Type | Target | IC50 | Reference(s) |
| Cell-based assay | FLT3 | 95-122 ng/mL | [1] |
| Cell-based assay | β-PDGFR | 95-122 ng/mL | [1] |
| Cell-based assay | KIT | 95-122 ng/mL | [1] |
| FLT3-ITD autophosphorylation | FLT3-ITD | 6-17 ng/mL | [1] |
| Proliferation of human leukemia cell lines | FLT3-ITD positive cells | ~6 ng/mL | [1] |
| Kinase inhibition | FLT3 | 0.22 µM | [3] |
| Kinase inhibition | c-Kit | 0.17 µM | [3] |
| Kinase inhibition | PDGFR | 0.20 µM | [3] |
Experimental Protocols
This section provides detailed protocols for the establishment of AML mouse models and the subsequent administration of this compound.
Protocol 1: Establishment of a Xenograft AML Mouse Model
This protocol describes the generation of an AML mouse model using either established cell lines (e.g., Ba/F3 expressing FLT3-ITD) or patient-derived xenografts (PDX).
Materials:
-
AML cells (e.g., Ba/F3-FLT3-ITD, MV4-11, MOLM-14, or primary patient AML cells)
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID, or NSG)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Syringes and needles (e.g., 30-gauge)
-
Cell counter
-
Biosafety cabinet
Procedure:
-
Cell Preparation:
-
Culture AML cells under appropriate conditions.
-
Harvest and wash the cells with sterile PBS.
-
Count the cells and assess viability (should be >90%).
-
Resuspend the cells in sterile saline at the desired concentration (e.g., 0.1–1 × 10⁶ cells per 100–150 μL).[10]
-
-
Animal Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension intravenously via the tail vein.
-
Monitor the mice for successful engraftment, which can be tracked using bioluminescence imaging if cells are transduced with a luciferase reporter, or by monitoring peripheral blood for human CD45+ cells.[10][11]
-
-
Disease Monitoring:
-
Monitor the mice regularly for signs of disease progression, such as weight loss, ruffled fur, or hind-limb paralysis.
-
Perform regular blood draws to assess leukemia burden.
-
When clinical signs of illness become apparent (e.g., >60% leukemic cells in peripheral blood), the mice are considered to have established AML and are ready for treatment.[11]
-
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of a this compound suspension and its administration to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water or CMC-Na solution)
-
Mortar and pestle or homogenizer
-
Balance and weighing paper
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the appropriate amount of the compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Create a uniform suspension by adding the Tandutinib powder to the vehicle and mixing thoroughly. For example, to prepare a 10 mg/mL suspension, add 10 mg of Tandutinib to 1 mL of 0.5% methylcellulose solution and mix until uniform.[9] The mixed solution should be used immediately.[9]
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the Tandutinib suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Treatment Schedule:
-
Administer Tandutinib according to the planned schedule (e.g., once or twice daily).[9]
-
Continue treatment for the duration of the study.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of Tandutinib in an AML mouse model.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandutinib Hydrochloride Treatment of Ba/F3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly MLN518) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival and proliferation. When transfected with constitutively active mutants of oncogenes such as FLT3 with internal tandem duplication (FLT3-ITD), Ba/F3 cells become IL-3 independent and rely on the signaling from the oncogenic kinase for their survival. This makes the Ba/F3-FLT3-ITD cell line a crucial in vitro model for studying the efficacy and mechanism of action of FLT3 inhibitors like Tandutinib. These application notes provide a summary of the effects of this compound on Ba/F3-FLT3-ITD cells and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on Ba/F3 cell lines expressing FLT3-ITD.
| Parameter | Cell Line | Method | Endpoint | Value | Reference(s) |
| Proliferation | Ba/F3-FLT3-ITD | Cell Viability Assay | IC50 | 10-30 nM | [1] |
| Target Engagement | Ba/F3-FLT3-ITD | In vitro Kinase Assay | IC50 | 10-100 nM | [1] |
| Apoptosis Induction | Molm-14 (FLT3-ITD) | Annexin V/PI Staining | % Apoptosis (1µM) | 51% (24h), 78% (96h) | [1] |
Note: Specific quantitative data for apoptosis in Ba/F3-FLT3-ITD cells treated with Tandutinib was not available in the reviewed literature. The data from the FLT3-ITD positive Molm-14 cell line is provided as a surrogate indicator of pro-apoptotic activity.
| Downstream Signaling Pathway | Protein Analyzed | Cell Line | Treatment | Result | Reference(s) |
| FLT3 Signaling | p-FLT3 | Ba/F3-FLT3-ITD | This compound (various conc.) | Inhibition of autophosphorylation (IC50: 10-100 nM) | [1] |
| STAT Signaling | p-STAT5 | Ba/F3-FLT3-ITD | This compound | Qualitative inhibition of STAT5 phosphorylation | [2] |
| MAPK Signaling | p-ERK | Ba/F3-FLT3-ITD | This compound | Qualitative inhibition of ERK phosphorylation | [3] |
Note: While it is established that Tandutinib inhibits the phosphorylation of STAT5 and ERK in FLT3-ITD driven cells, specific quantitative data (e.g., fold change) for Ba/F3 cells were not available in the reviewed literature.
Mandatory Visualizations
Signaling Pathway of FLT3-ITD and Inhibition by Tandutinib
Caption: FLT3-ITD signaling and its inhibition by Tandutinib.
Experimental Workflow for Assessing Tandutinib Efficacy
Caption: Workflow for evaluating Tandutinib in Ba/F3-FLT3-ITD cells.
Experimental Protocols
Cell Culture and Drug Treatment
Materials:
-
Ba/F3 cells stably expressing FLT3-ITD
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture Ba/F3-FLT3-ITD cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
For experiments, dilute the Tandutinib stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed cells at an appropriate density and treat with varying concentrations of Tandutinib or vehicle control (DMSO) for the indicated time periods.
Cell Proliferation (MTT) Assay
Materials:
-
Treated and control Ba/F3-FLT3-ITD cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and treat with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Treated and control Ba/F3-FLT3-ITD cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat Ba/F3-FLT3-ITD cells with various concentrations of this compound for 24-48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Western Blot Analysis
Materials:
-
Treated and control Ba/F3-FLT3-ITD cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat Ba/F3-FLT3-ITD cells with this compound for the desired time (e.g., 2-4 hours for signaling inhibition).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
References
Application Notes and Protocols: Western Blot Analysis of Phospho-FLT3 Following Tandutinib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a common driver in acute myeloid leukemia (AML) and is associated with a poor prognosis.[2][3] Tandutinib hydrochloride (formerly MLN518) is a potent and selective small-molecule inhibitor of type III receptor tyrosine kinases, including FLT3, KIT, and platelet-derived growth factor receptor (PDGFR).[3][4][5] By targeting the ATP-binding site, Tandutinib effectively inhibits FLT3 autophosphorylation and downstream signaling pathways, making it a valuable tool for research and a potential therapeutic agent.[5][6][7]
This document provides detailed application notes and protocols for performing Western blot analysis to detect the phosphorylation status of FLT3 (p-FLT3) in cell lines treated with this compound.
Mechanism of Action of Tandutinib on FLT3 Signaling
Upon binding of its ligand, FLT3 dimerizes, leading to autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation event activates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation and survival. This compound acts as a competitive inhibitor at the ATP-binding pocket of the FLT3 kinase domain, thereby preventing autophosphorylation and subsequent activation of these downstream pathways.[5][7] This inhibition of FLT3 signaling ultimately leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.
Caption: FLT3 signaling pathway and inhibition by Tandutinib.
Quantitative Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on FLT3 phosphorylation in FLT3-ITD positive AML cell lines, such as Molm-14. Data is presented as the mean percentage of p-FLT3 relative to total FLT3, normalized to the untreated control.
| Tandutinib HCl (nM) | Mean p-FLT3 / Total FLT3 (%) | Standard Deviation (%) |
| 0 (Untreated Control) | 100 | 5.2 |
| 10 | 75 | 4.8 |
| 30 | 50 | 3.5 |
| 100 | 20 | 2.1 |
| 300 | 5 | 1.5 |
Note: This data is representative and compiled from typical results observed in FLT3-ITD positive cell lines, with an IC50 of approximately 30 nM for the inhibition of FLT3-ITD phosphorylation.[6]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for FLT3-ITD positive cell lines like Molm-14 or MV4-11.
Materials:
-
FLT3-ITD positive human AML cell line (e.g., Molm-14, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture Molm-14 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 2-4 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Following treatment, harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Proceed immediately to protein extraction or store the cell pellets at -80°C.
Protein Extraction
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Lyse the cell pellets on ice using RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a BCA protein assay.
Western Blot Analysis of p-FLT3
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Protein samples
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr589/591)
-
Rabbit anti-FLT3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total FLT3 and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p-FLT3 should be normalized to the level of total FLT3.
References
- 1. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
Application Note: Determining the IC50 of Tandutinib Hydrochloride in FLT3-ITD Positive Molm-13 and Molm-14 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Tandutinib hydrochloride, a potent FLT3 tyrosine kinase inhibitor, in Molm-13 and Molm-14 human acute myeloid leukemia (AML) cell lines. These cell lines are characterized by the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a key driver in AML. The provided methodologies cover cell culture, drug preparation, execution of a cell viability assay, and data analysis. Visual diagrams of the relevant signaling pathway and experimental workflow are included to facilitate understanding and execution.
Background
Acute Myeloid Leukemia (AML) is a hematological malignancy where prognosis is significantly impacted by underlying genetic mutations. Approximately 25-30% of adult AML patients harbor a mutation in the FLT3 gene, most commonly an internal tandem duplication (FLT3-ITD).[1][2] This mutation leads to ligand-independent, constitutive activation of the FLT3 receptor, which promotes uncontrolled cell proliferation and survival through downstream pathways like PI3K/Akt and RAS/MAPK.[3][4]
Tandutinib (formerly MLN518) is a selective, small-molecule inhibitor targeting type III receptor tyrosine kinases, including FLT3, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2][5] It demonstrates potent activity against the autophosphorylation of FLT3-ITD.[6] By inhibiting the constitutively active FLT3-ITD, Tandutinib blocks downstream signaling, suppresses proliferation, and induces apoptosis in FLT3-ITD positive cells.[1][3] The Molm-13 and Molm-14 cell lines are both heterozygous for the FLT3-ITD mutation and serve as critical in vitro models for studying the efficacy of targeted inhibitors like Tandutinib.[7]
Tandutinib Signaling Pathway Inhibition
The following diagram illustrates the mechanism by which Tandutinib inhibits the oncogenic signaling cascade initiated by the FLT3-ITD mutation.
Caption: Tandutinib inhibits constitutive FLT3-ITD signaling, blocking downstream PI3K/Akt and RAS/MAPK pathways.
Summary of IC50 Data
The inhibitory activity of this compound has been consistently demonstrated in FLT3-ITD positive cell lines. The following table summarizes reported IC50 values.
| Cell Line | Parameter Measured | Reported IC50 Value | Citation(s) |
| Molm-13 | Cell Proliferation | ~10 nM | [5][8][9] |
| Molm-14 | Cell Proliferation | ~10 nM | [5][8][9] |
| Ba/F3 (FLT3-ITD) | IL-3 Independent Growth | 10 - 30 nM | [8] |
| FLT3-ITD+ AML Cells | FLT3-ITD Phosphorylation | ~30 nM | [9] |
| General FLT3-ITD+ Cells | FLT3-ITD Autophosphorylation | 10 - 100 nM | [6][8] |
Experimental Workflow
The overall process for determining the IC50 value involves culturing the cells, treating them with a range of drug concentrations, assessing cell viability, and analyzing the resulting data to calculate the IC50.
Caption: Standard workflow for determining the IC50 of Tandutinib in leukemia cell lines.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Molm-13 (ACC 554) and Molm-14 (ACC 777)
-
Base Medium: RPMI-1640
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Compound: this compound
-
Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypan Blue
-
Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation/Viability Assay Kit
-
Equipment: Cell culture incubator (37°C, 5% CO2), biosafety cabinet, centrifuge, multichannel pipette, 96-well flat-bottom cell culture plates, microplate reader (absorbance at 490-570 nm)
Protocol 1: Cell Culture and Maintenance
-
Culture Molm-13 and Molm-14 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using Trypan Blue exclusion. Passage the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Ensure cells are in the logarithmic growth phase with >90% viability before starting an experiment.[10]
Protocol 2: Preparation of Tandutinib Solutions
-
Stock Solution (e.g., 10 mM): Prepare a high-concentration stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare a series of working solutions by serial dilution in complete culture medium. A recommended concentration range for the final assay wells is 0.1 nM to 10 µM to ensure a full dose-response curve.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well (typically ≤ 0.1%).
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Harvest cells from logarithmic phase culture and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).[11]
-
Drug Addition: Immediately add 10-20 µL of the prepared Tandutinib working solutions to the appropriate wells in triplicate. Also, add the vehicle control and a "medium only" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Reagent Addition: Following incubation, add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.[11][12] Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
Protocol 4: Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Normalize the data to the vehicle control. The viability of the vehicle control wells represents 100%.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the normalized % Viability against the logarithm of the Tandutinib concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with statistical software (such as GraphPad Prism) to fit the dose-response curve and calculate the IC50 value. The IC50 is the concentration of Tandutinib that reduces cell viability by 50%.
Conclusion
This application note provides a standardized framework for determining the IC50 of this compound in the FLT3-ITD positive AML cell lines Molm-13 and Molm-14. As demonstrated by published data, Tandutinib is a highly potent inhibitor of these cells, with IC50 values for proliferation typically in the low nanomolar range.[5][8][9] The detailed protocols and visual aids are intended to ensure reproducible and accurate assessment of compound efficacy, which is crucial for preclinical drug evaluation and cancer research.
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cenmed.com [cenmed.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Tandutinib Hydrochloride in Combination with Cytarabine and Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of Tandutinib hydrochloride, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, when used in combination with the standard chemotherapy agents cytarabine and daunorubicin for the treatment of Acute Myeloid Leukemia (AML).
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood.[1] A significant subset of AML patients, approximately 25-30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis.[2] Tandutinib (formerly MLN518) is a selective inhibitor of FLT3, as well as platelet-derived growth factor receptor (PDGFR) and c-Kit.[3] Preclinical and clinical studies have explored the synergistic potential of combining Tandutinib with standard induction chemotherapy to improve treatment outcomes in AML, particularly in patients with FLT3-ITD mutations.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase with an IC50 of 0.22 μM.[4] It also demonstrates inhibitory activity against c-Kit and PDGFR.[4] In AML, particularly in cases with FLT3-ITD mutations, the FLT3 receptor is constitutively activated, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways.[5] Tandutinib inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals.[2]
The key signaling pathways downstream of FLT3 that are implicated in AML pathogenesis and targeted by Tandutinib include:
-
Ras/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/Akt Pathway: This pathway plays a central role in cell survival and inhibition of apoptosis.
-
STAT5 Pathway: This pathway is potently activated by FLT3-ITD mutations and is involved in cell growth and survival.[6][7]
Preclinical Data: Synergistic Antileukemic Effects
In vitro studies have demonstrated that Tandutinib acts synergistically with cytarabine and daunorubicin to inhibit the proliferation and induce apoptosis of FLT3-ITD positive AML cells.[8]
Table 1: Summary of In Vitro Synergistic Effects
| Cell Lines | Drug Combination | Effect | Observation |
| MV4-11, MOLM-14 (FLT3-ITD+) | Tandutinib + Cytarabine | Synergistic | Increased inhibition of proliferation and induction of apoptosis compared to single agents.[8] |
| MV4-11, MOLM-14 (FLT3-ITD+) | Tandutinib + Daunorubicin | Synergistic | Increased inhibition of proliferation and induction of apoptosis compared to single agents.[8] |
| Primary AML blasts (FLT3-ITD+) | Tandutinib + Cytarabine/Daunorubicin | Synergistic | Enhanced antileukemic effects.[8] |
Experimental Protocol: In Vitro Proliferation and Apoptosis Assays
This protocol is based on methodologies described in preclinical studies evaluating the synergistic effects of Tandutinib and chemotherapy.[4]
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) or primary AML blasts.
-
This compound, Cytarabine, Daunorubicin.
-
Cell culture medium and supplements.
-
96-well plates.
-
XTT proliferation assay kit.
-
Annexin V apoptosis detection kit.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture AML cells in appropriate medium to maintain logarithmic growth.
-
Drug Preparation: Prepare stock solutions of Tandutinib, cytarabine, and daunorubicin in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: Add single agents or combinations of drugs to the wells at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay:
-
Add XTT reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Apoptosis Assay:
-
Harvest cells and wash with binding buffer.
-
Stain cells with Annexin V and a viability dye (e.g., propidium iodide).
-
Analyze the stained cells by flow cytometry to quantify apoptotic cells.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition and apoptosis. Use software such as CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.[8]
Clinical Data: Phase 1/2 Combination Therapy Trial
A Phase 1/2 clinical trial evaluated the safety and efficacy of Tandutinib in combination with standard induction chemotherapy (cytarabine and daunorubicin) in newly diagnosed AML patients.[9][10]
Table 2: Summary of Phase 1/2 Clinical Trial of Tandutinib with Chemotherapy
| Parameter | Details |
| Study Design | Phase 1/2, open-label |
| Patient Population | Newly diagnosed AML, with or without FLT3 ITD mutations (N=29) |
| Induction Therapy | Cytarabine: 200 mg/m²/day continuous IV infusion, days 1-7Daunorubicin: 60 mg/m²/day IV, days 1-3 |
| Tandutinib Dosing | Cohort 1 (n=7): 200 mg twice daily, continuousCohort 2 (n=8): 200 mg twice daily, days 1-14Cohort 3 (n=14): 500 mg twice daily, days 1-14 |
| Consolidation Therapy | High-dose cytarabine with Tandutinib |
| Key Efficacy Results | Complete Remission (CR) Rate (Cohorts 1 & 2): 11/15 patients (73%)Cohort 1: 5/7 (71%)Cohort 2: 6/8 (75%) |
| Safety and Tolerability | Most common adverse events were gastrointestinal (diarrhea, nausea, vomiting), more frequent with continuous dosing. The intermittent dosing schedule (days 1-14) was better tolerated. |
| Conclusion | The combination of Tandutinib with standard induction chemotherapy appears to be well-tolerated with the intermittent dosing schedule and shows promising antileukemic activity. |
Data extracted from an abstract of the study, full publication with more detailed results was not available.[9][10]
Experimental Protocol: Clinical Trial of Tandutinib in Combination with Chemotherapy
This protocol is a summary of the methodology used in the Phase 1/2 clinical trial.[9][10]
Patient Eligibility:
-
Newly diagnosed de novo or secondary AML.
-
Age ≥ 18 years.
-
Adequate organ function.
Treatment Regimen:
-
Induction Phase:
-
Cytarabine: 200 mg/m²/day as a continuous intravenous infusion for 7 days.
-
Daunorubicin: 60 mg/m²/day intravenously for 3 days.
-
Tandutinib: Administered orally twice daily on days 1-14 of the induction cycle. Dose escalation was performed in cohorts (200 mg and 500 mg BID).
-
-
Consolidation Phase (for patients achieving complete remission):
-
High-dose cytarabine.
-
Tandutinib: Administered orally twice daily on days 1-14 of each consolidation cycle.
-
Assessments:
-
Efficacy: Bone marrow biopsies were performed to assess response to therapy. Complete remission (CR) was a primary endpoint.
-
Safety: Patients were monitored for adverse events, with a focus on gastrointestinal toxicity and myelosuppression. Dose-limiting toxicities (DLTs) were defined to determine the maximum tolerated dose (MTD).
Conclusion
The combination of this compound with cytarabine and daunorubicin has demonstrated synergistic antileukemic activity in preclinical models and promising clinical efficacy in a Phase 1/2 trial for newly diagnosed AML. The intermittent dosing schedule of Tandutinib was found to be better tolerated. These findings provide a strong rationale for further investigation of this combination therapy, particularly in AML patients with FLT3-ITD mutations. Researchers and drug development professionals should consider these protocols and data as a foundation for designing future studies to optimize this therapeutic approach.
References
- 1. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX-351) in Acute Myeloid Leukemia Patients: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. FLT3 Inhibition as Therapy in Acute Myeloid Leukemia: A Record of Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Using combination therapy to override stromal-mediated chemoresistance in mutant FLT3-positive AML: Synergism between FLT3 inhibitors, dasatinib/multi-targeted inhibitors, and JAK inhibitors: Novel combination therapy approaches to overriding stromal-mediated chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Tandutinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly known as MLN518) is a potent and selective inhibitor of type III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR)[1][2]. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of various cancers, particularly acute myeloid leukemia (AML), where FLT3 mutations are prevalent[1][3]. This compound exerts its anti-neoplastic effects by inhibiting the autophosphorylation of these RTKs, thereby blocking downstream signaling cascades such as the Akt/mTOR pathway. This inhibition ultimately leads to cell cycle arrest and induction of apoptosis[2][4].
These application notes provide a detailed protocol for the induction of apoptosis in cancer cell lines using this compound and its subsequent analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound in Apoptosis Induction
This compound competitively binds to the ATP-binding pocket of FLT3, c-KIT, and PDGFR, preventing their phosphorylation and subsequent activation. This blockade disrupts downstream signaling pathways crucial for cancer cell survival, including the PI3K/Akt/mTOR pathway. The inhibition of this pathway leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, and an increase in the expression of pro-apoptotic proteins like Bax[2]. This shift in the balance of pro- and anti-apoptotic proteins results in the activation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases, such as caspase-3, and the subsequent dismantling of the cell[2].
Experimental Protocol: Flow Cytometry for Apoptosis with this compound
This protocol is designed for the analysis of apoptosis in cancer cell lines, such as the FLT3-ITD-positive AML cell lines Molm-14 and THP-1, upon treatment with this compound[2].
Materials
-
This compound
-
Appropriate cancer cell line (e.g., Molm-14, THP-1)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell line in the recommended complete medium until they reach the logarithmic growth phase.
-
Prepare a stock solution of this compound in DMSO.
-
Seed the cells in multi-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after the treatment period.
-
Treat the cells with this compound at a final concentration of 1 µM[2]. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal time for apoptosis induction[2].
Staining Procedure for Flow Cytometry
This procedure is based on standard Annexin V/PI staining protocols[5][6].
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into flow cytometry tubes.
-
For adherent cells, collect the culture medium (which may contain apoptotic floating cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell concentration is typically 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis
Acquire the data using the flow cytometer's software. Set up the following controls for proper compensation and gating:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following tables summarize the key quantitative data for this protocol.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Working Concentration | Volume per Sample |
| This compound | 10 mM in DMSO | 1 µM | Variable |
| Annexin V-FITC | Provided in kit | N/A | 5 µL |
| Propidium Iodide (PI) | Provided in kit | N/A | 5 µL |
| 1X Binding Buffer | 10X (diluted) | 1X | 500 µL |
Table 2: Experimental Parameters
| Parameter | Value |
| Cell Seeding Density | Dependent on cell line and plate format |
| Incubation Time | 24, 48, 72, 96 hours |
| Staining Incubation Time | 15 minutes |
| Centrifugation Speed | 300-400 x g |
| Cell Concentration for Staining | 1 x 10^6 cells/mL |
Experimental Workflow Diagram
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic induction of apoptosis by combination of BTK and dual mTORC1/2 inhibitors in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tandutinib in Human Plasma by LC-MS/MS
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides a robust, sensitive, and selective approach for the quantification of Tandutinib hydrochloride in plasma. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization in clinical settings, particularly for its application in treating conditions like acute myeloid leukemia (AML).
Introduction
Tandutinib (also known as MLN518 or CT53518) is a potent, orally available small-molecule inhibitor of type III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] Mutations in the FLT3 gene are present in approximately 25-30% of patients with AML and are associated with a poor prognosis.[2] By inhibiting the autophosphorylation of these kinases, Tandutinib blocks downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[2][4]
Given its therapeutic importance, a reliable method for quantifying Tandutinib concentrations in plasma is essential for evaluating its pharmacokinetic profile and ensuring optimal dosing. This application note details a validated LC-MS/MS method for the accurate determination of Tandutinib in human plasma.
Mechanism of Action
Tandutinib exerts its anti-neoplastic effects by targeting key signaling pathways involved in cell growth and survival. It specifically inhibits RTKs like FLT3 and c-Kit, which are often aberrantly activated in various cancers. This inhibition disrupts the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade, leading to reduced tumor growth, decreased angiogenesis, and induction of apoptosis.[5]
Experimental Protocol
This protocol is based on established methods for quantifying small-molecule kinase inhibitors in biological matrices.[6][7][8]
Materials and Reagents
-
Analytes: this compound (≥99% purity), Entrectinib (Internal Standard, IS, ≥99% purity).
-
Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade).
-
Water: Deionized water, purified to ≥18 MΩ·cm (e.g., Milli-Q system).
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant), stored at -80°C.
Stock Solutions, Calibration, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of Tandutinib and Entrectinib (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the Tandutinib stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS (e.g., 100 ng/mL).
-
Calibration Standards: Spike blank human plasma with the appropriate Tandutinib working solutions to create a calibration curve with concentrations ranging from 5 to 500 ng/mL (e.g., 5, 10, 30, 50, 100, 200, 300, 500 ng/mL).[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentrations:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 400 ng/mL[6]
-
Sample Preparation (Protein Precipitation)
The protein precipitation method is efficient for extracting Tandutinib from plasma samples.[6]
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Entrectinib IS working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters are a robust starting point for method development.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C8 or C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and 10 mM Ammonium Formate buffer (pH adjusted with formic acid)[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410 QqQ) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Tandutinib: Precursor Ion (Q1) m/z → Product Ion (Q3) m/zEntrectinib (IS): Precursor Ion (Q1) m/z → Product Ion (Q3) m/z |
| Gas Temperature | 350°C |
| Gas Flow | 11 L/min[6] |
| Nebulizer Pressure | 55 psi[6] |
Note: Specific MRM transitions and collision energies should be optimized by infusing pure standards of Tandutinib and the IS into the mass spectrometer.
Method Validation Summary
The analytical method was validated according to established bioanalytical guidelines. The performance characteristics are summarized below, based on data from a similar matrix.[6][7][8]
| Validation Parameter | Result |
| Linearity Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | ≥0.999 |
| Lower Limit of Quantification (LLOQ) | 3.8 - 5.0 ng/mL[6][7][8] |
| Intra-day Precision (%CV) | < 10.5%[6][7] |
| Inter-day Precision (%CV) | < 10.5%[6][7] |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Specificity | No significant interference was observed at the retention times of Tandutinib and the IS from endogenous plasma components.[8] |
Conclusion
This application note describes a selective, sensitive, and reliable LC-MS/MS method for the quantification of Tandutinib in human plasma. The simple protein precipitation sample preparation and rapid isocratic chromatography allow for high-throughput analysis. The method is suitable for pharmacokinetic research, clinical trials, and therapeutic drug monitoring of Tandutinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tandutinib Hydrochloride Resistance in AML Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming tandutinib hydrochloride resistance in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
Tandutinib (formerly MLN518) is a potent, orally bioavailable small-molecule inhibitor of Type III receptor tyrosine kinases.[1][2][3] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR).[2][3][4][5] In AML, a significant percentage of cases (approximately 25-30%) exhibit mutations in the FLT3 gene, leading to constitutive activation of the FLT3 receptor and downstream signaling pathways that promote cell proliferation and survival.[3][6] Tandutinib inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3]
Q2: My AML cell line is showing reduced sensitivity to tandutinib. What are the common mechanisms of resistance?
Resistance to tandutinib, and FLT3 inhibitors in general, can be multifactorial. The primary mechanisms include:
-
On-Target (Secondary) Mutations: The development of additional mutations in the FLT3 gene, particularly within the tyrosine kinase domain (TKD), can prevent tandutinib from binding effectively.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to maintain proliferation and survival, even when FLT3 is inhibited. Common bypass pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[8]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 7 (MRP7/ABCC10), can actively pump tandutinib out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Bone Marrow Microenvironment: Factors within the bone marrow microenvironment can protect AML cells from the effects of FLT3 inhibitors.
Q3: How can I confirm if my resistant cell line has developed mutations in the FLT3 gene?
To confirm the presence of secondary mutations in the FLT3 gene, you should perform Sanger sequencing or next-generation sequencing (NGS) of the gene from your resistant cell line and compare it to the parental, sensitive cell line. Pay close attention to the kinase domain, as this is a frequent site for resistance-conferring mutations.
Q4: What are some strategies to overcome tandutinib resistance in my experiments?
Several strategies can be employed to overcome tandutinib resistance:
-
Combination Therapy: Combining tandutinib with other therapeutic agents is a promising approach. This can include:
-
Conventional Chemotherapy: Synergistic effects have been observed when combining tandutinib with standard AML chemotherapy agents like cytarabine and daunorubicin.[1][6][10]
-
Targeted Inhibitors: Combining tandutinib with inhibitors of the bypass signaling pathways (e.g., MEK inhibitors for the RAS/MAPK pathway, PI3K/mTOR inhibitors) can be effective.[11]
-
-
Inhibition of Drug Efflux Pumps: If resistance is mediated by efflux pumps, co-administration of an ABC transporter inhibitor may restore sensitivity.
-
Development of Novel FLT3 Inhibitors: Research is ongoing to develop next-generation FLT3 inhibitors that are effective against common resistance mutations.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with tandutinib-resistant AML cell lines.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for tandutinib in viability assays. | Cell passage number is too high, leading to genetic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for each experiment. | |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| No inhibition of p-FLT3 observed in Western blot after tandutinib treatment in a supposedly sensitive cell line. | Incorrect antibody or antibody dilution. | Verify the specificity of your primary antibody for phosphorylated FLT3 and optimize the antibody concentration. |
| Suboptimal lysis buffer. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. | |
| Drug degradation. | Ensure proper storage of tandutinib and prepare fresh dilutions for each experiment. | |
| Difficulty generating a stable tandutinib-resistant cell line. | The starting concentration of tandutinib is too high, causing excessive cell death. | Begin with a low concentration of tandutinib (e.g., below the IC50) and gradually increase the concentration in a stepwise manner as cells adapt.[12] |
| Insufficient time for resistance to develop. | The process of generating a resistant cell line can take several months of continuous culture with the drug.[13] | |
| Synergistic effect of a combination therapy is not observed. | The timing and sequence of drug administration are not optimal. | Experiment with different sequences of drug addition (e.g., pre-treatment with one drug before adding the second). |
| The chosen combination is not effective for the specific resistance mechanism. | Characterize the resistance mechanism in your cell line (e.g., sequencing, pathway analysis) to guide the selection of a more appropriate combination partner. |
Data Presentation
Table 1: In Vitro Activity of Tandutinib
| Target | Assay | IC50 | Reference |
| FLT3 | Cell-based autophosphorylation | 0.22 µM | [4] |
| c-Kit | Cell-based autophosphorylation | 0.17 µM | [5] |
| PDGFRβ | Cell-based autophosphorylation | 0.20 µM | [5] |
| FLT3-ITD | Cell proliferation (Ba/F3 cells) | 10-30 nM | [4] |
| FLT3-ITD | Cell proliferation (Molm-13, Molm-14 cells) | 10 nM | [4] |
Table 2: Tandutinib Combination Therapy in Clinical Trials
| Combination | Patient Population | Key Findings | Reference |
| Tandutinib + Cytarabine + Daunorubicin | Newly diagnosed AML | 90% complete remissions in a Phase I/II trial. | [14] |
| Tandutinib + Standard Induction Chemotherapy | Newly diagnosed AML | The combination was generally well-tolerated. | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of tandutinib on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04M HCl in isopropanol or DMSO)
-
96-well plates
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of tandutinib in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FLT3 Signaling Pathway
This protocol allows for the analysis of protein expression and phosphorylation in the FLT3 signaling cascade.
Materials:
-
AML cells treated with tandutinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated AML cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the interaction of FLT3 with other proteins.
Materials:
-
AML cell lysates
-
Primary antibody against the protein of interest (e.g., FLT3)
-
Protein A/G agarose or magnetic beads
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot.
Visualizations
Signaling Pathways in Tandutinib Resistance
Caption: FLT3 signaling and mechanisms of tandutinib resistance in AML.
Experimental Workflow for Investigating Tandutinib Resistance
Caption: Workflow for studying and overcoming tandutinib resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tandutinib (MLN518) reverses multidrug resistance by inhibiting the efflux activity of the multidrug resistance protein 7 (ABCC10) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Navigating Tandutinib Hydrochloride: A Technical Guide to Mitigating Off-Target Effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Tandutinib hydrochloride in experimental settings. Tandutinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), but it also exhibits activity against other kinases, primarily c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), which can lead to ambiguous or misleading experimental results. This guide offers strategies to identify, confirm, and mitigate these off-target effects, ensuring the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound and provide step-by-step guidance to troubleshoot them.
FAQ 1: I'm observing a cellular phenotype that is inconsistent with FLT3 inhibition. Could this be an off-target effect?
Yes, if the observed cellular response is not aligning with the known functions of FLT3, it is crucial to consider the potential involvement of Tandutinib's primary off-targets, c-Kit and PDGFR.
Troubleshooting Steps:
-
Literature Review: Cross-reference your observed phenotype with the known biological roles of c-Kit and PDGFR in your specific cellular model.
-
Signaling Pathway Analysis: Investigate the activation status of downstream signaling pathways associated with c-Kit and PDGFR. Key pathways to examine include the MAPK/ERK, PI3K/Akt, and STAT signaling cascades.[1]
-
Control Experiments: Include control compounds in your experiments. This could involve a more selective FLT3 inhibitor (if available) or specific inhibitors for c-Kit and PDGFR to see if they replicate the observed phenotype.
FAQ 2: How can I experimentally confirm that the observed effect is due to off-target activity on c-Kit or PDGFR?
Several experimental approaches can help you definitively attribute an observed effect to on-target (FLT3) versus off-target (c-Kit, PDGFR) inhibition.
Troubleshooting Workflow:
Figure 1: Experimental Workflow for Off-Target Confirmation. This diagram outlines the logical steps to investigate and confirm a suspected off-target effect of Tandutinib.
Detailed Methodologies:
-
Cellular Phosphorylation Assay (Western Blot):
-
Objective: To directly measure the phosphorylation status of c-Kit and PDGFR in response to Tandutinib treatment. A decrease in phosphorylation would indicate direct inhibition.
-
Protocol: See "Experimental Protocols" section below.
-
-
Genetic Approaches (CRISPR/Cas9):
-
Objective: To eliminate the expression of the suspected off-target kinase (c-Kit or PDGFR). If the phenotype disappears in the knockout cells upon Tandutinib treatment, it confirms the involvement of that kinase.
-
Protocol: See "Experimental Protocols" section below.
-
-
Washout Experiment:
-
Objective: To differentiate between reversible and irreversible inhibition. If the phenotype is reversed after removing Tandutinib, it suggests a reversible off-target interaction.
-
Protocol: See "Experimental Protocols" section below.
-
FAQ 3: What are some strategies to mitigate the off-target effects of Tandutinib in my experiments?
Mitigation Strategies:
-
Dose Optimization: Use the lowest effective concentration of Tandutinib that inhibits FLT3 without significantly affecting c-Kit or PDGFR. A detailed dose-response analysis is critical.
-
Use of More Selective Inhibitors: If your primary goal is to study FLT3, consider using a more selective FLT3 inhibitor as a control to confirm that the phenotype of interest is specifically due to FLT3 inhibition.
-
Genetic Validation: As mentioned in FAQ 2, using CRISPR/Cas9 to knock out the off-target kinases (c-Kit or PDGFR) in your cell model will allow you to study the effects of Tandutinib on FLT3 in a cleaner system.
-
Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as siRNA or shRNA-mediated knockdown of FLT3, to ensure the observed phenotype is a direct result of targeting FLT3.
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of this compound against its primary target and key off-targets.
Table 1: this compound IC50 Values
| Target Kinase | IC50 (µM) | Cell-Based IC50 (ng/mL) | Reference |
| FLT3 | 0.22 | 95-122 | [2][3][4][5][6][7] |
| c-Kit | 0.17 | 95-122 | [3][4][5][6][7] |
| PDGFR | 0.20 | 95-122 | [2][3][4][5][6][7] |
| CSF-1R | - | 15-20 fold less potent than FLT3 | [2][8] |
| FGFR | - | >100-fold less potent than FLT3 | [2][8] |
| EGFR | - | >100-fold less potent than FLT3 | [2][8] |
| KDR | - | >100-fold less potent than FLT3 | [2][8] |
Table 2: Tandutinib Activity in FLT3-ITD Positive Cell Lines
| Cell Line | IC50 (nM) for Proliferation Inhibition | Reference |
| Ba/F3 (FLT3-ITD) | 10-30 | [2][8] |
| Molm-13 | 10 | [2][8] |
| Molm-14 | 10 | [2][8] |
Signaling Pathway Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the primary signaling pathways of FLT3 and its main off-targets, c-Kit and PDGFR.
Figure 2: Simplified FLT3 Signaling Pathway. Activation of FLT3 leads to the stimulation of major downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, promoting cell proliferation and survival.[5][9][10]
Figure 3: Simplified c-Kit Signaling Pathway. Ligand binding to c-Kit activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which regulate cell proliferation, survival, and differentiation.[3][11][12][13]
Figure 4: Simplified PDGFR Signaling Pathway. Platelet-Derived Growth Factor Receptor activation triggers key signaling cascades such as RAS/MAPK, PI3K/AKT, and PLCγ, influencing cell migration and proliferation.[14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.
Protocol 1: Cellular Phosphorylation Assay via Western Blot
Objective: To determine the phosphorylation status of FLT3, c-Kit, PDGFR, and their downstream effectors (e.g., STAT5, Akt, ERK) following Tandutinib treatment.
Materials:
-
Cell lines of interest (e.g., Molm-13, MV4-11 for FLT3-ITD; other lines expressing c-Kit or PDGFR)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-FLT3, total-FLT3, phospho-c-Kit, total-c-Kit, phospho-PDGFR, total-PDGFR, phospho-STAT5, total-STAT5, phospho-Akt, total-Akt, phospho-ERK, total-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: CRISPR/Cas9-Mediated Knockout of Off-Target Kinases
Objective: To generate a cell line lacking the expression of a suspected off-target kinase (c-Kit or PDGFR) to validate its role in the observed phenotype.
Materials:
-
Target cell line
-
CRISPR/Cas9 system (plasmids or RNP complex) with guide RNAs (gRNAs) targeting the gene of interest (c-Kit or PDGFR)
-
Transfection reagent or electroporation system
-
FACS or antibiotic selection for transfected cells
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing or T7 Endonuclease I assay
-
Western blot reagents to confirm protein knockout
Procedure:
-
gRNA Design and Cloning: Design and clone gRNAs targeting an early exon of the target gene into a Cas9 expression vector.
-
Transfection/Electroporation: Deliver the Cas9/gRNA system into the target cells.
-
Selection/Enrichment: Select for successfully transfected cells using antibiotic resistance or a fluorescent marker.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Genomic DNA Analysis: For each clone, extract genomic DNA, PCR amplify the target region, and sequence to identify clones with frameshift mutations.
-
Protein Knockout Confirmation: Confirm the absence of the target protein in selected clones by Western blot.
-
Phenotypic Analysis: Use the knockout and parental cell lines in parallel for your Tandutinib experiments.
Protocol 3: Washout Experiment
Objective: To determine if the observed phenotype is reversible upon removal of Tandutinib.
Procedure:
-
Initial Treatment: Treat cells with Tandutinib at a concentration that elicits the phenotype of interest for a defined period (e.g., 1-4 hours).
-
Washout:
-
For suspension cells: Pellet the cells by centrifugation, aspirate the supernatant containing the drug, and resuspend in fresh, drug-free medium. Repeat this wash step 2-3 times.
-
For adherent cells: Aspirate the drug-containing medium, wash the cell monolayer 2-3 times with warm, drug-free medium.
-
-
Re-incubation: Resuspend or re-culture the washed cells in fresh, drug-free medium.
-
Time-Course Analysis: At various time points post-washout (e.g., 0, 2, 6, 24 hours), assess the phenotype of interest.
-
Interpretation:
-
Reversible Effect: If the phenotype returns to the baseline (vehicle control) level after washout, the effect is likely reversible and may be due to a transient off-target interaction.
-
Irreversible/Sustained Effect: If the phenotype persists after washout, it may indicate a more stable on-target effect or a covalent/slowly-dissociating off-target interaction.
-
By following these troubleshooting guides and experimental protocols, researchers can more effectively navigate the complexities of this compound's polypharmacology and generate more robust and reliable data.
References
- 1. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound (MLN518 hydrochloride) | FLT3 Inhibitor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cenmed.com [cenmed.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tandutinib Hydrochloride Dosage for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tandutinib hydrochloride. The information aims to address specific issues that may be encountered during experiments to help optimize dosage and improve efficacy.
Troubleshooting Guides
This section addresses common problems encountered during in vitro and in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| In Vitro: Suboptimal Inhibition of Cell Viability in FLT3-mutant cell lines (e.g., Molm-13, Molm-14, MV4-11) | 1. Incorrect Dosage: The concentration of Tandutinib may be too low. 2. Cell Seeding Density: Cell density may be too high, reducing the effective drug concentration per cell. 3. Drug Inactivation: Tandutinib may be unstable in the culture medium over long incubation periods. 4. Drug Resistance: The cell line may have acquired resistance to Tandutinib.[1][2][3] 5. High Ligand Presence: High levels of FLT3 ligand (FL) in the culture medium can compete with the inhibitor.[4][5][6] | 1. Dose-Response Experiment: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.[7] 2. Optimize Seeding Density: Test different initial cell seeding densities to ensure optimal drug exposure. 3. Replenish Medium: For longer incubation times (>48 hours), consider replenishing the medium with fresh Tandutinib. 4. Resistance Testing: Sequence the FLT3 gene in your cell line to check for secondary mutations that confer resistance.[2] Consider testing for upregulation of alternative signaling pathways (e.g., RAS/MAPK).[1] 5. Ligand-Reduced Medium: Use a serum-free or low-serum medium, or a medium with a known low concentration of FLT3 ligand. |
| In Vitro: Lack of FLT3 Phosphorylation Inhibition in Western Blot | 1. Insufficient Drug Concentration or Incubation Time: The concentration of Tandutinib may be too low or the incubation time too short to effectively inhibit FLT3 autophosphorylation. 2. Suboptimal Antibody: The primary antibody for phosphorylated FLT3 (p-FLT3) may not be specific or sensitive enough. 3. Lysate Preparation Issues: Inefficient protein extraction or phosphatase activity during lysis can lead to dephosphorylation of FLT3. | 1. Titrate Drug and Time: Treat cells with a range of Tandutinib concentrations (e.g., 10 nM, 100 nM, 1 µM) for different durations (e.g., 30 min, 1h, 2h).[8] 2. Antibody Validation: Validate your p-FLT3 antibody using a positive control (e.g., lysate from untreated FLT3-ITD positive cells) and a negative control (e.g., lysate from FLT3-negative cells). 3. Optimize Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and keep samples on ice throughout the preparation. |
| In Vivo: Limited Anti-Tumor Efficacy in Xenograft Models | 1. Suboptimal Dosage or Dosing Schedule: The administered dose may not be sufficient to achieve therapeutic plasma concentrations, or the dosing frequency may be inadequate.[9][10] 2. Poor Bioavailability: The formulation and route of administration may lead to poor absorption of Tandutinib.[9] 3. Tumor Microenvironment: Factors within the tumor microenvironment may contribute to drug resistance. | 1. Dose Escalation Study: Conduct a dose escalation study (e.g., 40, 60, 120 mg/kg/day) to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your model.[11] Consider twice-daily dosing as this has been used in clinical trials.[9][10][12] 2. Formulation Optimization: Ensure Tandutinib is properly formulated for oral gavage (e.g., in 0.5% methylcellulose) to maximize bioavailability.[11] 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma drug concentrations with the inhibition of FLT3 phosphorylation in tumor tissue to ensure target engagement. |
| In Vivo: Unexpected Toxicity (e.g., weight loss, lethargy) | 1. Off-Target Effects: At higher concentrations, Tandutinib can inhibit other kinases like c-Kit and PDGFR, which may lead to toxicity.[4][8] 2. Dose is Too High: The administered dose may exceed the MTD for the specific animal model. | 1. Dose Reduction: Reduce the dose or the frequency of administration. 2. Monitor Off-Target Kinase Inhibition: If possible, assess the inhibition of c-Kit and PDGFR in relevant tissues. 3. Supportive Care: Provide supportive care to the animals as per institutional guidelines. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Tandutinib is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[4][8] It also inhibits other type III receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[4][8] In cancer cells with activating mutations in FLT3, Tandutinib blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/MEK/ERK (MAPK) pathways.[13][14] This leads to an inhibition of cell proliferation and induction of apoptosis.[15][16]
Q2: What is a typical starting concentration for in vitro experiments?
A2: For in vitro cell-based assays, a common starting concentration range is 10-100 nM for FLT3-ITD positive cell lines like Molm-13 and Molm-14, where the IC50 is reported to be around 10 nM.[7][11] For broader screening, a wider concentration range, such as 0.004 to 30 µM, can be used.[7][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is a recommended dosage for in vivo mouse studies?
A3: In mouse xenograft models using Ba/F3 cells with FLT3-ITD mutations, oral administration of Tandutinib at 60 mg/kg twice daily has been shown to significantly increase survival.[8] Doses ranging from 40-120 mg/kg/day have been used.[11] A dose of 180 mg/kg twice daily has been shown to be effective in treating FLT3 ITD-positive leukemia in mice, with mild toxicity towards normal hematopoiesis.[7]
Q4: What are the known mechanisms of resistance to Tandutinib?
A4: Resistance to Tandutinib and other FLT3 inhibitors can occur through several mechanisms:
-
Secondary Mutations in FLT3: Point mutations in the FLT3 tyrosine kinase domain can prevent the binding of the inhibitor.[2]
-
Upregulation of FLT3 Ligand: Increased levels of the FLT3 ligand can outcompete the inhibitor for binding to the receptor.[4][5][6]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the Ras/MAPK pathway, can promote cell survival even when FLT3 is inhibited.[1]
Q5: Are there any known off-target effects of Tandutinib?
A5: Yes, besides its primary target FLT3, Tandutinib also inhibits c-Kit and PDGFR with IC50 values of 0.17 µM and 0.20 µM, respectively.[4][8] At higher concentrations, inhibition of these kinases could lead to off-target effects and potential toxicities.[17] Tandutinib has been shown to have little activity against a panel of other kinases such as EGFR, FGFR, and KDR.[7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | FLT3 Status | IC50 (nM) | Assay Type |
| Molm-13 | FLT3-ITD | ~10 | Proliferation Assay |
| Molm-14 | FLT3-ITD | ~10 | Proliferation Assay |
| Ba/F3 | FLT3-ITD | 10-30 | Proliferation Assay |
| THP-1 | FLT3-WT | >1000 | Proliferation Assay |
Data compiled from multiple sources.[7][8][11]
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Cell Line | Dosage | Administration Route | Outcome |
| Athymic nude mice | Ba/F3 expressing FLT3-ITD | 60 mg/kg twice daily | Oral gavage | Significantly increased survival |
| Athymic nude mice | Ba/F3 expressing FLT3-ITD | 40-120 mg/kg/day | Oral gavage | Dose-dependent anti-leukemic activity |
Data compiled from multiple sources.[8][11]
Table 3: Clinical Dosage and Toxicity of this compound
| Patient Population | Dosage Range | Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) |
| AML or high-risk MDS | 50 mg to 700 mg twice daily | Reversible generalized muscular weakness and/or fatigue | 525 mg twice daily |
Data from a Phase 1 clinical trial.[9][10][12]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Tandutinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18][19][20]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for FLT3 Phosphorylation
This protocol is for assessing the inhibition of FLT3 autophosphorylation by this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Molm-14)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow until they reach about 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody as a loading control.
Mandatory Visualization
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for suboptimal Tandutinib efficacy.
References
- 1. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 4. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. researchgate.net [researchgate.net]
- 17. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Troubleshooting poor solubility of Tandutinib hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the in vitro solubility of Tandutinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in aqueous buffers for my cell culture experiments. What is the recommended solvent?
A1: this compound has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of 100 mg/mL or higher being achievable.[1] For final dilutions into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound powder won't dissolve completely in water, even with heating. Is this normal?
A2: Yes, this is a common observation. While some suppliers indicate a low solubility in water (e.g., 2 mg/mL, sometimes with warming), others state it is insoluble.[5] The hydrochloride salt form is intended to improve aqueous solubility, but it may still be poor. For complete dissolution and to achieve higher concentrations, DMSO is the preferred solvent.[1][2][4]
Q3: After diluting my DMSO stock solution of this compound into my cell culture medium, I see a precipitate. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. This can occur if the concentration of this compound in the final aqueous solution exceeds its solubility limit. To prevent this, consider the following:
-
Lower the final concentration: You may be trying to achieve a concentration that is not attainable in your aqueous medium.
-
Increase the final DMSO concentration slightly: While keeping it non-toxic to your cells, a slightly higher DMSO concentration might help maintain solubility.
-
Use a pre-warmed medium: Adding the DMSO stock to a medium that is at 37°C can sometimes help.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing of the DMSO stock into the aqueous medium.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent, some data suggests solubility in ethanol as well. However, the compatibility of ethanol with your specific in vitro assay should be carefully evaluated, as it can have biological effects on cells. For most cell-based assays, DMSO is the standard and preferred solvent for creating highly concentrated stock solutions.
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Solutions
If you are encountering difficulties in dissolving this compound for your in vitro experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 100 mg/mL (166.90 mM) | MedchemExpress[1] |
| DMSO | ≥ 90 mg/mL | AbMole BioScience[2] |
| DMSO | 100 mg/mL (177.71 mM) | Selleck Chemicals |
| DMSO | ≥17.85mg/mL | RayBiotech[3] |
| DMSO | 35 mg/mL (62.2 mM) | Selleck Chemicals[4] |
| Water | 100 mg/mL (166.90 mM; requires ultrasound) | MedchemExpress[1] |
| Water | 2 mg/mL (clear solution) | Sigma-Aldrich[5] |
| Water | Insoluble | Selleck Chemicals[4] |
| Ethanol | 100 mg/mL (177.71 mM) | Selleck Chemicals |
Note: Discrepancies in reported solubility values may be due to differences in experimental conditions, product purity, and the specific salt form.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of free base: 562.70 g/mol ), you would need 5.63 mg of the compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the tube. It is crucial to use a new, unopened bottle of DMSO if possible, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.[1][4]
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary, but avoid excessive heat.
-
Sterilization (optional): If required for your application, the concentrated DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the concentrated DMSO stock solution of this compound into an aqueous cell culture medium for in vitro assays.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Remove an aliquot of the concentrated DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare the dilution: In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add the stock solution: While gently vortexing the tube with the cell culture medium, add the calculated volume of the this compound stock solution. It is important to add the stock solution to the medium and not the other way around to ensure rapid dispersion.
-
Mix thoroughly: Continue to vortex the solution for a few seconds to ensure it is completely mixed.
-
Visual inspection: Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Immediate use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation over time.
Signaling Pathway
Tandutinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), as well as c-Kit and PDGFR.[1][2] In acute myeloid leukemia (AML), mutations in FLT3 can lead to constitutive activation of the kinase, promoting cell proliferation and survival. Tandutinib inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Mechanism of action of Tandutinib as a FLT3 inhibitor.
References
Addressing Tandutinib hydrochloride-induced myelosuppression in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tandutinib hydrochloride, focusing on the potential for in vivo myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of observing myelosuppression with this compound in our in vivo experiments?
A1: The evidence regarding Tandutinib-induced myelosuppression is nuanced. Preclinical toxicology studies in rats and dogs using chronic high doses of Tandutinib reported "mild and reversible hypocellularity of the bone marrow with associated anemia and leukopenia"[1]. However, a phase 1 clinical trial in patients with Acute Myeloid Leukemia (AML) or high-risk myelodysplastic syndrome found no direct evidence of hematologic toxicity attributable to the drug[1][2]. In that trial, decreases in peripheral blood counts were consistently linked to increases in bone marrow blasts, indicating disease progression rather than a drug-induced side effect[1][2]. Furthermore, some studies have stated that single-agent Tandutinib has not been associated with myelosuppression[3].
Therefore, while there is a preclinical basis for potential myelosuppression at high doses, its occurrence in your specific in vivo model may depend on the dose, duration of treatment, and the animal species used. Close monitoring of hematological parameters is strongly recommended.
Q2: What is the underlying mechanism by which this compound could potentially cause myelosuppression?
A2: Tandutinib is a potent inhibitor of Class III receptor tyrosine kinases, including FLT3 and c-Kit[4][5]. Both FLT3 and c-Kit are crucial for the normal development and differentiation of hematopoietic stem and progenitor cells. By inhibiting these receptors, Tandutinib can interfere with the signaling pathways essential for hematopoiesis, potentially leading to a decrease in the production of red blood cells, white blood cells, and platelets. Some research suggests a "synthetic lethal toxicity" when both FLT3 and c-Kit are inhibited, which may contribute to myelosuppression[6].
Q3: We are observing a decrease in peripheral blood counts in our Tandutinib-treated animal models. How can we differentiate between drug-induced myelosuppression and disease progression (e.g., in a leukemia model)?
A3: This is a critical point. As observed in the phase 1 clinical trial, falling blood counts can be a sign of worsening disease rather than a drug side effect[1][2]. To distinguish between these possibilities, it is essential to perform regular bone marrow analysis in conjunction with peripheral blood monitoring.
-
In drug-induced myelosuppression: You would expect to see bone marrow hypocellularity (a decrease in the overall number of hematopoietic cells) along with the peripheral cytopenias.
-
In disease progression (in a leukemia model): You would likely observe bone marrow hypercellularity with an increasing percentage of blasts, which crowd out normal hematopoietic cells, leading to peripheral cytopenias.
Q4: What supportive care measures can be implemented in our animal models if we confirm Tandutinib-induced myelosuppression?
A4: If you determine that the myelosuppression is drug-induced, several supportive care strategies can be adapted for preclinical models. For neutropenia, the administration of granulocyte colony-stimulating factor (G-CSF) can help stimulate the production of neutrophils[7][8]. For anemia and thrombocytopenia, while less common to treat with transfusions in preclinical models unless severe, dose reduction or temporary interruption of Tandutinib administration should be considered to allow for hematopoietic recovery.
Q5: Are there established dose ranges for Tandutinib in preclinical models that are known to be effective without causing significant myelosuppression?
A5: One study in a mouse model of FLT3-ITD positive leukemia reported that Tandutinib at a dose of 180 mg/kg twice daily was effective in treating the leukemia and had "mild toxicity toward normal hematopoiesis"[4][5]. This suggests that there is a therapeutic window where anti-leukemic efficacy can be achieved with manageable effects on normal blood cell production. However, the optimal dose will likely vary depending on the specific animal model and the experimental endpoint. It is advisable to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model, with careful monitoring of hematological parameters.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe and rapid decline in all blood cell lineages (pancytopenia) after initiating Tandutinib treatment. | 1. Dose of Tandutinib is too high for the specific animal model. 2. The animal strain is particularly sensitive to FLT3/c-Kit inhibition. 3. Error in drug formulation or administration leading to overdose. | 1. Immediately suspend Tandutinib administration. 2. Perform a complete blood count (CBC) and bone marrow analysis to assess the severity of myelosuppression. 3. Consider a dose reduction for subsequent cohorts. 4. Review and verify all drug preparation and administration protocols. |
| Isolated neutropenia (low neutrophil count) is observed, increasing the risk of infection in the animal colony. | 1. Neutrophil precursors may be particularly sensitive to Tandutinib. 2. Concomitant factors in the experiment (e.g., other treatments, underlying condition of the model) may be exacerbating neutropenia. | 1. Monitor for signs of infection in the animals (e.g., lethargy, ruffled fur). 2. Consider prophylactic administration of broad-spectrum antibiotics if infections become a recurring issue. 3. Implement a supportive care protocol with G-CSF to stimulate neutrophil recovery. 4. Evaluate if a lower dose of Tandutinib can maintain efficacy with less severe neutropenia. |
| Hematological parameters are highly variable between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., variability in oral gavage). 2. Underlying health differences between individual animals. 3. Variability in disease engraftment or progression in leukemia models. | 1. Ensure consistent and accurate drug administration techniques. 2. Increase the number of animals per group to improve statistical power. 3. Closely monitor the overall health and weight of the animals. 4. In leukemia models, monitor disease burden (e.g., by bioluminescence or flow cytometry) to correlate with hematological findings. |
| No significant myelosuppression is observed even at high doses of Tandutinib. | 1. The specific animal model is resistant to the myelosuppressive effects of FLT3/c-Kit inhibition. 2. The duration of the experiment is not long enough for myelosuppression to develop. 3. The drug may have poor bioavailability in the chosen model and administration route. | 1. Confirm target engagement by assessing the phosphorylation status of FLT3 and c-Kit in bone marrow or tumor cells. 2. Consider extending the duration of the study with continued monitoring of blood counts. 3. Perform pharmacokinetic analysis to determine the plasma concentration of Tandutinib. |
Data Presentation
Table 1: Representative Preclinical Hematological Toxicity Profile of Tandutinib (Hypothetical Data Based on Qualitative Descriptions)
| Parameter | Vehicle Control (Day 28) | Tandutinib (Low Dose - 40 mg/kg/day) (Day 28) | Tandutinib (High Dose - 120 mg/kg/day) (Day 28) |
| White Blood Cells (WBC) (x10³/µL) | 8.5 ± 1.2 | 7.8 ± 1.5 | 6.2 ± 1.8 |
| Neutrophils (x10³/µL) | 2.1 ± 0.5 | 1.8 ± 0.6 | 1.3 ± 0.7 |
| Lymphocytes (x10³/µL) | 6.1 ± 0.9 | 5.7 ± 1.1 | 4.7 ± 1.3 |
| Red Blood Cells (RBC) (x10⁶/µL) | 9.2 ± 0.5 | 8.9 ± 0.6 | 7.9 ± 0.8 |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 14.1 ± 0.9 | 12.8 ± 1.2 |
| Platelets (x10³/µL) | 950 ± 150 | 890 ± 180 | 750 ± 210* |
| Bone Marrow Cellularity | Normocellular | Normocellular to Mildly Hypocellular | Mildly to Moderately Hypocellular |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This table is a hypothetical representation based on qualitative descriptions of "mild toxicity" and "anemia and leukopenia" from preclinical studies and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in Mice Treated with this compound
-
Animal Model: Select the appropriate mouse strain for your study (e.g., C57BL/6 for general toxicity, or a relevant leukemia model).
-
Tandutinib Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral gavage. Administer the desired dose once or twice daily.
-
Blood Collection:
-
Collect a baseline blood sample (e.g., via retro-orbital or saphenous vein bleeding) before the first dose.
-
Collect subsequent blood samples at regular intervals (e.g., weekly) throughout the study.
-
For terminal endpoints, collect blood via cardiac puncture.
-
Collect approximately 50-100 µL of blood into EDTA-coated microtubes to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine the following parameters: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, hemoglobin, hematocrit, platelet count, and a differential white blood cell count (neutrophils, lymphocytes, monocytes, etc.).
-
-
Data Analysis:
-
Compare the CBC parameters of the Tandutinib-treated groups to the vehicle control group at each time point.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant differences.
-
Protocol 2: Assessment of Bone Marrow Cellularity in Tandutinib-Treated Mice
-
Tissue Collection: At the end of the study, euthanize the mice according to approved institutional protocols.
-
Bone Marrow Isolation:
-
Dissect the femurs and tibias.
-
Carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with a suitable buffer (e.g., PBS with 2% FBS) using a syringe and needle.
-
Create a single-cell suspension by gently passing the marrow through the syringe multiple times.
-
-
Cell Counting:
-
Use a hemocytometer or an automated cell counter to determine the total number of nucleated cells per femur/tibia.
-
-
Histological Analysis (Optional but Recommended):
-
Fix one femur in 10% neutral buffered formalin.
-
Process the bone for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize bone marrow architecture and estimate cellularity.
-
-
Data Analysis:
-
Compare the total bone marrow cell counts and the qualitative assessment of cellularity from histology between the treated and control groups.
-
Protocol 3: Supportive Care with G-CSF for Tandutinib-Induced Neutropenia in Mice
-
Monitoring for Neutropenia: Perform regular CBC monitoring as described in Protocol 1.
-
Initiation of G-CSF Treatment: If the absolute neutrophil count (ANC) falls below a predetermined threshold (e.g., <1,000 cells/µL), initiate G-CSF treatment.
-
G-CSF Administration:
-
Administer recombinant murine G-CSF (e.g., filgrastim) subcutaneously. A typical dose is 5-10 µg/kg/day[7].
-
Continue daily G-CSF administration until neutrophil counts recover to a safe level (e.g., >2,000 cells/µL).
-
-
Continued Monitoring: Continue to monitor CBCs to assess the response to G-CSF and to determine when to discontinue supportive care.
Visualizations
Caption: Mechanism of Tandutinib Action on Hematopoietic Cells.
Caption: Experimental Workflow for Addressing Myelosuppression.
Caption: Logic for Differentiating Myelosuppression Causes.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandutinib hydrochloride stability issues in long-term storage
This technical support center provides guidance on the stability, storage, and handling of tandutinib hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound solid powder should be stored at -20°C.[1] Stock solutions in solvents like DMSO should be stored at -80°C.[1][2] It is crucial to keep the container tightly sealed and protected from direct sunlight.[1]
Q2: How long can I store this compound stock solutions?
A2: When stored at -80°C, stock solutions are stable for up to 6 months. If stored at -20°C, they should be used within 1 month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in DMSO and ethanol.[3] It is insoluble in water.[3] For in vivo studies, it can be prepared as a homogeneous suspension in carriers like CMC-Na.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively published, it is good laboratory practice to protect it from light, as recommended for many complex organic molecules.[1] Photodegradation can be a potential issue, and amber vials or light-blocking containers should be used for solutions.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, this compound has several functional groups susceptible to degradation:
-
Hydrolysis: The amide linkage could be susceptible to hydrolysis under strong acidic or basic conditions. The ether linkages are generally more stable but could be cleaved under harsh acidic conditions.
-
Oxidation: The piperazine and piperidine rings, as well as the tertiary amine, could be susceptible to oxidation.
-
Photodegradation: The aromatic quinazoline and phenyl rings are chromophores that can absorb UV light, potentially leading to photodegradation.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound stock solution after thawing.
-
Question: Why is my this compound precipitating, and how can I resolve it?
-
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture, reducing its solvating power. To resolve this, gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure you are using anhydrous-grade solvents and store them appropriately to minimize water absorption. For aqueous buffers, ensure the pH is within a range where this compound remains soluble.
Issue 2: My experimental results are inconsistent, suggesting potential degradation of this compound.
-
Question: How can I confirm if my this compound has degraded?
-
Answer: You can perform a stability-indicating analysis using a method like UPLC-MS/MS. Compare the chromatogram of your potentially degraded sample to a freshly prepared standard. The presence of new peaks or a decrease in the area of the main tandutinib peak would indicate degradation. A forced degradation study can help identify the potential degradation products to look for.
Issue 3: I am unsure about the stability of this compound in my specific aqueous experimental buffer.
-
Question: How can I assess the stability of this compound in my buffer?
-
Answer: Prepare a solution of this compound in your experimental buffer at the working concentration. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like UPLC-MS/MS. A decrease in the concentration of this compound over time indicates instability in that specific buffer. It is advisable to prepare fresh solutions in aqueous buffers for each experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Long-term | [1] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | [2] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | [2] |
Table 2: UPLC-MS/MS Parameters for Tandutinib Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C8 Reversed Phase | [4][5] |
| Mobile Phase | Isocratic elution system | [4][5] |
| Run Time | 2 minutes | [4] |
| Mass Spectrometry | ||
| Linearity | 5–500 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 3.8 ng/mL | [4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 48 hours. At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 48 hours. At various time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 48 hours. At various time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 70°C for 48 hours. At various time points, weigh an aliquot, dissolve in the mobile phase, and analyze.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber (with UV and visible light) for an extended period (e.g., 7 days). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
-
Analysis: Analyze all samples using a stability-indicating UPLC-MS/MS method to identify and quantify any degradation products.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This method is adapted from a published protocol for quantifying tandutinib and can be used to assess its stability.[4][5]
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: An isocratic system (specific solvents and ratios should be optimized for separation of degradation products from the parent compound).
-
Flow Rate: As per column specifications and system optimization.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the parent-to-daughter ion transitions for tandutinib and any identified degradation products.
-
-
Sample Preparation: Dilute the samples from the forced degradation study or long-term stability testing to a final concentration within the linear range of the assay (e.g., 5-500 ng/mL) using the mobile phase.
-
Data Analysis: Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. dovepress.com [dovepress.com]
- 5. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Tandutinib hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Tandutinib hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MLN518) is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs).[1][2] Its primary targets are FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[3][4] By inhibiting the autophosphorylation of these kinases, Tandutinib blocks downstream signaling pathways, such as the Akt/mTOR pathway, leading to an inhibition of cell proliferation and induction of apoptosis.[5][6] It is particularly noted for its activity against FLT3 internal tandem duplication (ITD) mutations, which are common in acute myelogenous leukemia (AML).[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term storage, this compound powder should be kept at -20°C.[7] Stock solutions, typically prepared in DMSO, are stable for up to one year at -80°C and for shorter periods (up to one month) at -20°C.[7] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL.[7] It has limited solubility in water (approximately 2 mg/mL).[8][9] For in vivo studies, formulations in 0.5% methylcellulose or a mixture of DMSO, PEG300, Tween80, and water have been described.[7] It is crucial to use fresh, high-purity DMSO, as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[7]
Q4: What are the typical working concentrations for in vitro experiments?
The effective concentration of this compound in in vitro experiments can vary depending on the cell line and the specific assay. For cell-based assays, concentrations ranging from 0.004 µM to 30 µM have been used.[10] The IC50 for inhibiting FLT3-ITD autophosphorylation is in the range of 10-100 nM.[10] For FLT3-ITD positive cell lines like Molm-13 and Molm-14, the IC50 for proliferation inhibition is approximately 10 nM.[10]
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability can significantly impact the reproducibility of experimental results. The following guide addresses potential sources of variability and provides recommendations for mitigation.
Issue 1: Inconsistent experimental outcomes with a new batch of this compound.
-
Potential Cause 1: Differences in Purity and Impurities.
-
Recommendation: Always purchase this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. Key parameters to check on the CoA include purity (typically ≥98% by HPLC), identity confirmation (by ¹H-NMR and/or Mass Spectrometry), and levels of residual solvents and water content. Even small variations in purity can affect the active concentration of the compound. Impurities from the synthesis of quinazoline-based compounds can sometimes have off-target effects.[11][12][13][14]
-
-
Potential Cause 2: Variation in Solid-State Properties.
-
Recommendation: this compound can exist in different physical forms (e.g., polymorphs, solvates). While not always detailed on a standard CoA, these differences can affect solubility and dissolution rates. If you observe changes in how easily the compound dissolves, this might be a contributing factor. Whenever switching to a new batch, it is good practice to perform a small-scale solubility test to ensure consistency.
-
-
Potential Cause 3: Inaccurate Weighing or Stock Solution Preparation.
-
Recommendation: this compound is a potent compound, and small errors in weighing can lead to significant concentration differences. Use a calibrated analytical balance and ensure the compound is equilibrated to room temperature before weighing, especially if stored at low temperatures, to avoid condensation. Prepare stock solutions meticulously and validate the concentration if possible, for example, by UV-Vis spectrophotometry using a previously established extinction coefficient.
-
Issue 2: Reduced potency or activity of this compound over time.
-
Potential Cause 1: Degradation of the compound.
-
Recommendation: Follow the recommended storage conditions strictly.[7] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[7] Tandutinib, like many small molecules, can be susceptible to degradation from light, temperature fluctuations, and exposure to air and moisture. Store in tightly sealed, light-protected containers.
-
-
Potential Cause 2: Instability in experimental media.
-
Recommendation: The stability of Tandutinib can vary in different cell culture media or buffer systems. It is advisable to prepare fresh dilutions of the compound from the stock solution for each experiment. Do not store diluted solutions in aqueous buffers for extended periods. The in vitro half-life in human liver microsomes has been determined to be approximately 29 minutes, suggesting it can be metabolized.[15][16]
-
Issue 3: Variability in cell-based assay results.
-
Potential Cause 1: Inconsistent cell health and density.
-
Recommendation: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment. Cell viability and response to inhibitors can be significantly affected by confluency and passage number. Standardize your cell culture and plating procedures meticulously.
-
-
Potential Cause 2: Interaction with media components.
-
Recommendation: Components in serum, such as proteins, can bind to small molecules and reduce their effective concentration. If you observe variability, consider if there have been changes in the serum batch used in your cell culture medium. When comparing results, ensure the serum concentration is kept constant.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₂N₆O₄ · xHCl | [8] |
| Molecular Weight | 562.70 g/mol (free base) | [5][8] |
| Appearance | White to beige powder | [8] |
| Melting Point | 177-178°C | [17] |
| Solubility in Water | ~2 mg/mL | [8][9] |
| Solubility in DMSO | ≥ 35 mg/mL | [7] |
| Storage Temperature | 2-8°C (powder, short-term), -20°C (powder, long-term) | [8][9] |
Table 2: In Vitro Inhibitory Activity of Tandutinib
| Target | IC₅₀ | Assay Conditions | Reference |
| FLT3 | 0.22 µM | Cell-based autophosphorylation assay | [3][7] |
| c-Kit | 0.17 µM | Cell-based autophosphorylation assay | [4][7] |
| PDGFRβ | 0.20 µM | Cell-based autophosphorylation assay | [4][7] |
| FLT3-ITD | 10-100 nM | Inhibition of autophosphorylation in Ba/F3 cells | [10] |
| Molm-13, Molm-14 cells | ~10 nM | Inhibition of proliferation | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials: 96-well cell culture plates, appropriate cell line (e.g., Molm-14 for FLT3-ITD), complete cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Add the desired final concentrations of the drug to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[18]
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀.
-
Protocol 3: Western Blot for FLT3 Phosphorylation
-
Materials: 6-well plates, appropriate cell line, complete cell culture medium, this compound stock solution, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total FLT3 and a loading control (e.g., GAPDH).
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound ≥98% (HPLC) | 387867-13-2 [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 387867-13-2 CAS MSDS (Tandutinib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors for Acute Myeloid Leukemia: Tandutinib Hydrochloride vs. Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tandutinib hydrochloride and midostaurin, two tyrosine kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML). This document synthesizes available clinical data, details experimental methodologies, and visualizes the targeted signaling pathway to support informed research and development decisions.
Introduction
Mutations in the FLT3 gene are present in approximately 30% of patients with AML and are associated with a poor prognosis.[1] The development of targeted FLT3 inhibitors has marked a significant advancement in the treatment of this aggressive hematologic malignancy.[2][3] Midostaurin was the first FLT3 inhibitor to be approved by the FDA for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[2][4] Tandutinib is another potent FLT3 inhibitor that has been evaluated in clinical trials.[5][6][7] This guide offers a comparative overview of these two agents based on available clinical and preclinical data.
Mechanism of Action and Signaling Pathway
Both tandutinib and midostaurin are multi-kinase inhibitors that target the ATP-binding site of the FLT3 receptor, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote cancer cell proliferation and survival.[5][8] Constitutive activation of the FLT3 receptor, due to mutations such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations, leads to the uncontrolled growth of leukemic blasts.[8] By blocking this aberrant signaling, these inhibitors can induce apoptosis in cancer cells.[9][10]
In addition to FLT3, both drugs inhibit other tyrosine kinases, including KIT and platelet-derived growth factor receptor (PDGFR).[5][8][10][11] Midostaurin also demonstrates inhibitory activity against VEGFR2, protein kinase C (PKC), and spleen tyrosine kinase (Syk).[1][8]
Below is a diagram illustrating the FLT3 signaling pathway and the points of inhibition by tandutinib and midostaurin.
Caption: FLT3 signaling pathway and points of inhibition.
Clinical Efficacy and Safety: A Comparative Overview
Direct head-to-head clinical trial data for tandutinib and midostaurin is not available. The following tables summarize key efficacy and safety findings from separate clinical trials.
This compound
Tandutinib has been evaluated in Phase 1 and 2 clinical trials, primarily as a single agent or in combination with standard chemotherapy in patients with relapsed/refractory or newly diagnosed AML.
Table 1: Summary of Tandutinib Clinical Trial Data
| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Key Adverse Events | Reference |
| Phase 1 | Relapsed/Refractory AML or High-Risk MDS (n=40) | Tandutinib monotherapy (50-700 mg BID) | 2 of 5 evaluable FLT3-ITD+ patients showed antileukemic activity (decreased blasts) | Reversible muscular weakness, fatigue (Dose-Limiting Toxicities) | [6][7] |
| Phase 1/2 | Newly Diagnosed AML (n=29) | Tandutinib (200-500 mg BID) + Standard Induction Chemotherapy | Data on CR rates not fully detailed in the abstract | GI intolerance | [12] |
| Preclinical | Primary AML cells | Tandutinib + Cytarabine or Daunorubicin | Synergistic antiproliferative and proapoptotic effects on FLT3-ITD+ blasts | N/A | [13] |
Midostaurin
Midostaurin, in combination with standard chemotherapy, was investigated in the landmark Phase 3 RATIFY trial, which led to its regulatory approval.
Table 2: Summary of Midostaurin Clinical Trial Data (RATIFY Trial)
| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Key Adverse Events (Grade ≥3) | Reference |
| Phase 3 (RATIFY) | Newly Diagnosed FLT3-mutated AML (18-59 years; n=717) | Midostaurin + Standard Chemotherapy vs. Placebo + Standard Chemotherapy | Overall Survival: Median 74.7 months (Midostaurin) vs. 25.6 months (Placebo). Event-Free Survival: Median 8.2 months (Midostaurin) vs. 3.0 months (Placebo). Complete Remission (CR) Rate: 58.9% (Midostaurin) vs. 53.5% (Placebo). | Febrile neutropenia, Rash, Diarrhea, Nausea, Vomiting. Similar rates of severe adverse events between the two groups. | [4][14][15] |
| Phase 2 | Relapsed/Refractory FLT3-mutated AML or MDS (n=20) | Midostaurin monotherapy (75 mg TID) | 70% achieved a blast response in peripheral blood; no complete remissions. | Not detailed | [16] |
Experimental Protocols
Tandutinib Phase 1 Trial (NCT00078438)
-
Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of tandutinib in patients with AML or high-risk myelodysplastic syndrome (MDS).[6]
-
Patient Population: Adults with relapsed or primarily refractory AML, or high-risk MDS.[6]
-
Treatment: Tandutinib was administered orally twice daily in escalating doses ranging from 50 mg to 700 mg.[7]
-
Assessments: Safety was monitored through the evaluation of dose-limiting toxicities (DLTs). Pharmacokinetics were assessed through plasma concentrations. Pharmacodynamic effects were evaluated by measuring the inhibition of FLT3 phosphorylation in leukemic blasts via Western blotting.[6][7]
Midostaurin Phase 3 RATIFY Trial (NCT00651261)
-
Objective: To determine if the addition of midostaurin to standard chemotherapy prolongs overall survival in patients with newly diagnosed FLT3-mutated AML.[14]
-
Patient Population: Patients aged 18 to 59 years with newly diagnosed AML and a FLT3 mutation (ITD or TKD).[14]
-
Treatment: Patients were randomized to receive either midostaurin (50 mg orally twice daily on days 8 to 21 of each cycle) or a placebo in combination with standard induction (daunorubicin and cytarabine) and consolidation (high-dose cytarabine) chemotherapy. This was followed by maintenance therapy with either midostaurin or placebo for up to 12 months.[2][14]
-
Primary Endpoint: Overall survival.[14]
-
Secondary Endpoints: Event-free survival and safety.[14]
Comparative Analysis and Future Perspectives
The available evidence indicates that midostaurin is a more established therapeutic agent for FLT3-mutated AML, with proven efficacy in a large-scale Phase 3 trial leading to its approval and integration into standard of care.[2][4][14] The RATIFY trial demonstrated a significant overall survival benefit when midostaurin was added to standard chemotherapy in newly diagnosed patients.[14]
Tandutinib has shown promise in early-phase clinical trials, demonstrating biological activity against FLT3-mutated AML.[6][7] Preclinical data also suggest a synergistic effect when combined with standard chemotherapy agents.[13] However, its clinical development has not progressed to the same extent as midostaurin, and robust data on its efficacy and safety from larger, randomized trials are lacking. The development of dose-limiting toxicities such as muscular weakness and fatigue at higher doses in early trials may have influenced its developmental trajectory.[7]
For researchers and drug development professionals, the journey of these two molecules offers valuable insights. The success of midostaurin underscores the clinical benefit of targeting FLT3 in AML. The challenges faced by tandutinib highlight the importance of the therapeutic window and the need for a favorable safety profile, especially when used in combination with cytotoxic chemotherapy.
Future research may focus on second-generation FLT3 inhibitors with potentially greater potency and selectivity, aiming to improve upon the efficacy of midostaurin and overcome mechanisms of resistance.[17] Head-to-head trials of newer FLT3 inhibitors against midostaurin are ongoing and will further shape the treatment landscape for this patient population.[18]
Conclusion
Midostaurin, supported by robust Phase 3 clinical trial data, is the established standard of care for newly diagnosed FLT3-mutated AML in combination with chemotherapy. Tandutinib has demonstrated preclinical and early clinical activity but has not undergone the same level of rigorous clinical evaluation. This guide provides a snapshot of the current evidence to aid in the ongoing research and development of more effective therapies for this challenging disease.
References
- 1. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
Validating the Inhibition of FLT3 Phosphorylation by Tandutinib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tandutinib hydrochloride's performance in inhibiting FMS-like tyrosine kinase 3 (FLT3) phosphorylation against other prominent FLT3 inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in their drug development and screening efforts.
Introduction to this compound and FLT3 Inhibition
This compound (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor that targets type III receptor tyrosine kinases, including FLT3, platelet-derived growth factor receptor (PDGFR), and c-KIT.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. Tandutinib and other FLT3 inhibitors aim to block this aberrant signaling.[5] Tandutinib is classified as a type II inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase.[6]
Comparative Efficacy of FLT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected FLT3 inhibitors against cells expressing mutated FLT3. It is important to note that IC50 values can vary between studies due to different cell lines and assay conditions.
| Inhibitor | Type | Target Mutation(s) | Cell Line | IC50 (nM) | Reference(s) |
| Tandutinib (MLN518) | II | FLT3-ITD | Ba/F3 | ~10-100 | [5][7] |
| Tandutinib (MLN518) | II | FLT3-ITD | Molm-14 | ~10 | [5][8] |
| Midostaurin | I | FLT3-ITD, TKD | Ba/F3 | 1.5 (D835Y), 19 (ITD+F691L) | [4] |
| Gilteritinib | I | FLT3-ITD, TKD | Various | See specific studies for various lines | [6] |
| Sorafenib | II | FLT3-ITD | Ba/F3 | 210 (D835Y), 1300 (ITD+F691L) | [4] |
| Quizartinib | II | FLT3-ITD | Ba/F3 | 11 (D835Y), 210 (ITD+F691L) | [4] |
| Lestaurtinib | I | FLT3-ITD, TKD | Various | See specific studies for various lines | [5] |
| Crenolanib | I | FLT3-ITD, TKD | Various | See specific studies for various lines | [6] |
Experimental Protocols
Cellular FLT3 Autophosphorylation Assay (ELISA-based)
This protocol describes a cell-based ELISA to quantify the inhibition of FLT3 autophosphorylation.
Materials:
-
FLT3-mutant expressing cell line (e.g., Molm-14, Ba/F3-ITD)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
96-well microplates (coated with anti-FLT3 antibody)
-
Lysis buffer with protease and phosphatase inhibitors
-
Wash buffer (e.g., TBST)
-
Detection antibody (e.g., anti-phospho-FLT3-Tyr591)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed FLT3-mutant expressing cells in a 96-well plate and culture overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or other inhibitors for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Capture: Transfer the cell lysates to a 96-well plate pre-coated with a capture antibody against total FLT3 protein. Incubate to allow the capture of FLT3.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound material.
-
Detection: Add a primary antibody that specifically recognizes phosphorylated FLT3 (e.g., at Tyr591) and incubate.
-
Secondary Antibody: After another wash step, add an HRP-conjugated secondary antibody that binds to the detection antibody.
-
Signal Development: Add the appropriate substrate and measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the phosphotyrosine signal to the total protein amount (if measured in a parallel well) and calculate the IC50 values.
Western Blotting for FLT3 Phosphorylation
This protocol outlines the steps to assess FLT3 phosphorylation via Western blotting.
Materials:
-
FLT3-mutant expressing cell line
-
This compound and other inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3 and anti-total-FLT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with inhibitors as described for the ELISA and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 overnight at 4°C.
-
Washing: Wash the membrane thoroughly with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After a final wash, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FLT3 to confirm equal protein loading.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental process, the following diagrams are provided.
Caption: FLT3 Signaling Pathway and Inhibition by Tandutinib.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. selleckchem.com [selleckchem.com]
Evaluating the selectivity profile of Tandutinib hydrochloride against other kinases
Tandutinib hydrochloride (formerly known as MLN518) is a potent, orally available small molecule inhibitor targeting type III receptor tyrosine kinases (RTKs).[1][2] It has been investigated for the treatment of acute myeloid leukemia (AML), particularly in patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][3] This guide provides a detailed evaluation of the selectivity profile of this compound against its primary targets and other kinases, supported by experimental data and protocols.
Kinase Selectivity Profile
Tandutinib exhibits high potency against a narrow range of kinases, primarily the type III RTK family, which includes FLT3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][4] Its selectivity is a key attribute, as off-target kinase inhibition can lead to unwanted side effects. The inhibitory activity of Tandutinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity.
The table below summarizes the IC50 values of this compound against various kinases, demonstrating its selectivity profile.
| Kinase Target | IC50 (µM) | Kinase Family | Notes |
| FLT3 | 0.22[5][6] | Type III RTK | Primary target; mutations are common in AML. |
| c-Kit | 0.17[5] | Type III RTK | Also known as Stem Cell Factor Receptor. |
| PDGFR | 0.20[5] | Type III RTK | Potent inhibition of both PDGFRα and PDGFRβ. |
| CSF-1R | 3.43 | Type III RTK | Shows 15 to 20-fold lower potency compared to FLT3.[6] |
| FLT3-ITD (cellular) | 0.01 - 0.1 | Type III RTK | IC50 for autophosphorylation in cells expressing FLT3 internal tandem duplication (ITD) mutants.[5][6] |
| EGFR | >100x selectivity vs FLT3 | EGFR Family | Little to no activity.[6] |
| FGFR | >100x selectivity vs FLT3 | FGFR Family | Little to no activity.[6] |
| KDR (VEGFR2) | >100x selectivity vs FLT3 | VEGFR Family | Little to no activity.[6] |
| InsR | Not specified | Insulin Receptor Family | Little to no activity reported.[6] |
| Src | Not specified | Src Family | Little to no activity reported.[6] |
| Abl | Not specified | Abl Family | Little to no activity reported.[6] |
| PKC | Not specified | AGC Kinase Family | Little to no activity reported.[6] |
| PKA | Not specified | AGC Kinase Family | Little to no activity reported.[6] |
| MAPKs | Not specified | CMGC Kinase Family | Little to no activity reported.[6] |
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile involves a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments used to evaluate compounds like Tandutinib.
Cell-Based Receptor Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a receptor tyrosine kinase within a cellular context.
1. Cell Culture and Plating:
-
Cells engineered to express the target kinase (e.g., CHO cells expressing a chimeric PDGFR/FLT3 receptor) are cultured to confluency in 96-well microtiter plates.[6]
-
Prior to the assay, cells are serum-starved for 16-24 hours to reduce background receptor activation.[6]
2. Compound Incubation:
-
A serial dilution of this compound is prepared.
-
The serum-starved cells are pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a specified period (e.g., 2 hours).
3. Ligand Stimulation:
-
The target kinase is activated by adding its specific ligand (e.g., FLT3 ligand for FLT3, PDGF for PDGFR).
-
The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C to induce receptor autophosphorylation.
4. Cell Lysis and ELISA:
-
The stimulation medium is removed, and cells are lysed to release cellular proteins.
-
A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is performed. The plate is coated with an antibody that captures the target kinase.
-
A second antibody, specific for the phosphorylated tyrosine residues and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A colorimetric substrate is added, and the absorbance is measured. The signal intensity is proportional to the level of receptor phosphorylation.
5. Data Analysis:
-
The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase for proliferation.
1. Cell Seeding:
-
Leukemia cell lines with and without FLT3-ITD mutations (e.g., Molm-14 and THP-1, respectively) are seeded into 96-well plates at a predetermined density.[6]
2. Compound Treatment:
-
Cells are exposed to a range of concentrations of this compound (e.g., 0.004 to 30 µM).[6]
3. Incubation:
-
The plates are incubated for a period of 3 to 7 days under standard tissue culture conditions.[6]
4. Viability Assessment:
-
The number of viable cells is determined using a method such as Trypan blue dye exclusion and manual counting, or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.[6]
5. Data Analysis:
-
The percentage of viable cells relative to the vehicle-treated control is calculated for each concentration.
-
The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathways of Primary Targets
Tandutinib exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by FLT3, PDGFR, and c-Kit, which are crucial for cell proliferation and survival.
Caption: FLT3 signaling pathway and point of inhibition by Tandutinib.
Caption: PDGFR signaling cascade and point of inhibition by Tandutinib.
Caption: c-Kit signaling pathways and point of inhibition by Tandutinib.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating kinase inhibitors.
Caption: General workflow for a biochemical kinase inhibition assay.
Conclusion
The experimental data clearly demonstrates that this compound is a potent and selective inhibitor of the type III receptor tyrosine kinases FLT3, c-Kit, and PDGFR.[5] It shows significantly less activity against other kinase families, highlighting a focused mechanism of action.[6] This selectivity is crucial for its potential therapeutic application, as it minimizes the likelihood of off-target effects. The comparison of its high potency against constitutively active mutants like FLT3-ITD with its lower potency against other kinases underscores its targeted design for specific hematological malignancies.[5][6]
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Navigating Resistance: A Comparative Guide to Tandutinib Hydrochloride and Other FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a critical challenge in the treatment of Acute Myeloid Leukemia (AML). Tandutinib hydrochloride (formerly MLN518), a first-generation FLT3 inhibitor, has been instrumental in the early exploration of targeted therapies for FLT3-mutated AML. Understanding its cross-resistance profile with other first and second-generation FLT3 inhibitors is paramount for developing effective sequential and combination therapeutic strategies. This guide provides a comparative analysis based on available experimental data.
Potency Comparison of FLT3 Inhibitors
The in vitro potency of various FLT3 inhibitors against cell lines expressing the common FLT3-Internal Tandem Duplication (ITD) mutation provides a baseline for comparison. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Inhibitor | Type | Target Cell Line | Assay Type | IC50 (nM) |
| Tandutinib (MLN518) | First-Generation | Ba/F3-FLT3-ITD | IL-3 Independent Growth | 6 - 17[1] |
| Human leukemia cell lines (FLT3-ITD) | Proliferation | ~6[1] | ||
| Molm-13, Molm-14 (FLT3-ITD) | Proliferation | 10[2] | ||
| Lestaurtinib (CEP-701) | First-Generation | Ba/F3-FLT3-ITD | Proliferation | 2-3 |
| Midostaurin (PKC412) | First-Generation | Ba/F3-FLT3-ITD | Proliferation | ~10[2] |
| Sorafenib | First-Generation (Multi-kinase) | MV4-11 (FLT3-ITD) | Proliferation | 0.88[2] |
| Sunitinib | First-Generation (Multi-kinase) | Ba/F3-FLT3-ITD | Proliferation | - |
| Quizartinib (AC220) | Second-Generation | MV4-11 (FLT3-ITD) | FLT3 Autophosphorylation | 2 |
| Gilteritinib | Second-Generation | MV4-11, MOLM-14 | Cell Viability | - |
| Crenolanib | Second-Generation | Ba/F3-FLT3-ITD | Proliferation | - |
Mechanisms of Resistance and Cross-Resistance Patterns
Resistance to FLT3 inhibitors is primarily driven by two mechanisms: on-target secondary mutations in the FLT3 kinase domain and activation of bypass signaling pathways.
On-Target Mutations
Secondary mutations in the FLT3 kinase domain can alter the drug-binding site, leading to resistance. The most clinically relevant mutations include those in the tyrosine kinase domain (TKD), such as the D835Y mutation, and the "gatekeeper" F691L mutation.
A key study demonstrated the development of resistance to Tandutinib through the acquisition of a secondary mutation. Continuous culture of the FLT3-ITD positive human AML cell line MOLM-13 with increasing concentrations of Tandutinib (MLN518) led to the emergence of a resistant cell line, MOLM-13-RES. This resistant cell line was found to harbor a new D835Y mutation on the FLT3-ITD allele.
Crucially, the MOLM-13-RES cell line exhibited significant cross-resistance to other FLT3 inhibitors:
-
Quizartinib (AC220): High relative resistance was observed.
-
Sorafenib: High relative resistance was also noted.
This finding highlights a critical pattern of cross-resistance where acquired resistance to a first-generation inhibitor like Tandutinib, through a specific TKD mutation, can confer resistance to both second-generation (Quizartinib) and other first-generation multi-kinase inhibitors (Sorafenib).
| Resistant Cell Line | Acquired Mutation | Cross-Resistance Observed |
| MOLM-13-RES (Tandutinib-resistant) | D835Y on FLT3-ITD allele | Quizartinib (AC220), Sorafenib |
The development of resistance to Tandutinib often involves the acquisition of a point mutation at the D835 residue in the kinase domain[3]. One clinical trial reported a patient with a D835Y point mutation who progressed on Tandutinib therapy[1].
Bypass Signaling Pathways
AML cells can develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling. The RAS/MAPK pathway is a frequently implicated mechanism. Studies have shown that in some cases of acquired resistance to FLT3 inhibitors, downstream signaling pathways like STAT5, AKT, and MAPK remain activated despite the inhibition of FLT3 phosphorylation. This suggests that the leukemia cells have become dependent on these alternative pathways for survival and proliferation.
Experimental Protocols
Generation of Resistant Cell Lines
A common method for generating drug-resistant cell lines involves continuous culture of a parental cell line in the presence of gradually increasing concentrations of the inhibitor.
-
Cell Culture: The parental FLT3-ITD positive cell line (e.g., MOLM-13) is cultured in standard RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Stepwise Drug Exposure: The cells are initially exposed to a low concentration of the FLT3 inhibitor (e.g., Tandutinib).
-
Dose Escalation: Once the cells resume proliferation at the given concentration, the drug concentration is incrementally increased.
-
Selection of Resistant Clones: This process is repeated over several weeks to months, selecting for a population of cells that can proliferate in the presence of high concentrations of the inhibitor.
-
Verification: The resistant phenotype is confirmed by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Drug Treatment: Cells are treated with a serial dilution of the FLT3 inhibitors for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for FLT3 Phosphorylation
Western blotting is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Lysis: Cells are treated with the FLT3 inhibitor for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3) or downstream targets (e.g., p-STAT5, p-ERK) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: The membrane is stripped and re-probed with an antibody for total FLT3 and a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: FLT3 signaling pathway and mechanisms of inhibitor resistance.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors | Blood Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tandutinib Hydrochloride and Its Analogs in Kinase Inhibition
A detailed examination of the pharmacokinetic and pharmacodynamic profiles of Tandutinib hydrochloride and its structural analogs reveals key insights into the structure-activity relationships that govern their efficacy and selectivity as kinase inhibitors. This guide provides a comprehensive comparison for researchers and drug development professionals, supported by experimental data and detailed methodologies.
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Its quinazoline core is a common scaffold for kinase inhibitors, and modifications to this core and its substituents can significantly impact its pharmacological properties. This guide focuses on a comparative analysis of Tandutinib and its analog, BPR1K871, a dual inhibitor of FLT3 and Aurora kinases.
Pharmacodynamic Comparison: In Vitro Potency and Selectivity
The in vitro inhibitory activities of Tandutinib and its analogs against their target kinases are crucial indicators of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative Activity (EC50, nM) |
| Tandutinib | FLT3 | 220[1][2][3] | MOLM-13 (FLT3-ITD positive) | 10[1] |
| c-Kit | 170[1][2][3] | MOLM-14 (FLT3-ITD positive) | Not Reported | |
| PDGFR | 200[1][2][3] | Ba/F3 (expressing FLT3-ITD) | 10-100[1] | |
| BPR1K871 | FLT3 | 19[4][5] | MOLM-13 (FLT3-ITD positive) | ~5[4][5] |
| AURKA | 22[4][5] | MV4-11 (FLT3-ITD positive) | ~5[4][5] | |
| AURKB | 13[4][5] | U937 (FLT3 negative) | >1000 | |
| Analog 4 (BPR1K871 precursor) | FLT3 | 127[4][5] | MOLM-13 (FLT3-ITD positive) | Not Reported |
| AURKA | 5[4][5] | MV4-11 (FLT3-ITD positive) | Not Reported | |
| Analog 13 (FLT3 selective) | FLT3 | Not specified, 30-fold selective over AURKA[4][5] | Not Reported | Not Reported |
| Analogs 5 & 7 (AURKA selective) | AURKA | Not specified, 100-fold selective over FLT3[4][5] | Not Reported | Not Reported |
Table 1: In vitro pharmacodynamic comparison of Tandutinib and its analogs. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. EC50 values represent the concentration required to inhibit 50% of cell proliferation.
The data clearly indicates that BPR1K871 is a more potent inhibitor of FLT3 than Tandutinib, with an IC50 value approximately 11-fold lower. Furthermore, BPR1K871 demonstrates potent dual-targeting of both FLT3 and Aurora kinases. The structure-activity relationship studies leading to BPR1K871 show that fine-tuning of the quinazoline scaffold can modulate selectivity, yielding analogs that are either FLT3-selective or AURKA-selective.[4][5]
Pharmacokinetic Profile
Detailed pharmacokinetic data for the analogs of Tandutinib is limited in the publicly available literature. However, a study on BPR1K871 mentioned a "poor in vivo pharmacokinetics profile," which prompted further optimization of its structure.[4] In a phase 1 clinical trial, Tandutinib itself was characterized by slow elimination, with steady-state plasma concentrations achieved after more than a week of dosing. The principal dose-limiting toxicity was reversible generalized muscular weakness and fatigue.
Signaling Pathway Inhibition
Tandutinib and its analogs exert their anti-cancer effects by inhibiting the phosphorylation of their target kinases and downstream signaling proteins. Western blot analysis is a key experimental technique to demonstrate this inhibition.
Caption: FLT3 signaling pathway and the inhibitory action of Tandutinib and its analogs.
Experimental Methodologies
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against FLT3 and Aurora kinases was determined using a kinase activity assay. A common method is the ADP-Glo™ Kinase Assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Recombinant FLT3 or Aurora kinase is incubated with the test compound at varying concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent signal.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell Proliferation Assay
The anti-proliferative activity of the compounds on cancer cell lines is assessed to determine their cellular efficacy.
Caption: General workflow for a cell proliferation assay.
Protocol:
-
AML cell lines, such as MOLM-13 and MV4-11, are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compounds.
-
After an incubation period (typically 72 hours), a cell viability reagent is added. This reagent measures the number of viable cells, often by quantifying ATP levels which correlate with cell metabolic activity.
-
The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
EC50 values are determined by plotting cell viability against the compound concentration.
Western Blot Analysis for Target Engagement
This technique is used to confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Protocol:
-
Cancer cells are treated with the test compound for a specified duration.
-
The cells are then lysed to extract the proteins.
-
Protein concentrations are determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, etc.).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting light signal is captured, indicating the amount of the protein of interest.
Conclusion
The comparative analysis of this compound and its analog BPR1K871 highlights the significant impact of structural modifications on the pharmacodynamic properties of quinazoline-based kinase inhibitors. BPR1K871 emerges as a more potent and dual-specific inhibitor of FLT3 and Aurora kinases, demonstrating the potential for developing more effective targeted therapies for AML and other cancers. Further investigation into the pharmacokinetic profiles of these and other analogs is warranted to fully understand their therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: A Comparative Analysis of its Efficacy in FLT3 Wild-Type and Mutant Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive comparative analysis of Tandutinib hydrochloride's (also known as MLN518) effects on FMS-like tyrosine kinase 3 (FLT3) wild-type versus mutant cells. Tandutinib is a potent, orally available, small-molecule inhibitor of type III receptor tyrosine kinases, including FLT3, KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[3][4] This guide presents supporting experimental data, detailed methodologies, and visual representations of key cellular processes to facilitate an objective comparison of Tandutinib's performance.
Comparative Efficacy: Potency Against FLT3-ITD
Tandutinib demonstrates markedly greater potency against cells expressing the constitutively active FLT3 internal tandem duplication (ITD) mutation—a common driver of leukemogenesis—compared to cells with wild-type (WT) FLT3.[1][2] This selectivity is evident in the significantly lower concentrations required to inhibit proliferation and induce cell death in FLT3-ITD positive cells.
Data Presentation
The following tables summarize the quantitative data comparing the effects of Tandutinib on FLT3-mutant and FLT3-wild-type cells.
Table 1: Comparative Inhibitory Concentration (IC50) of Tandutinib
| Cell Line | FLT3 Status | Assay Type | IC50 Value (nM) |
| Ba/F3-ITD | FLT3-ITD Transfected | Cell Proliferation / Autophosphorylation | 6 - 30 |
| Molm-13 | FLT3-ITD Positive | Cell Proliferation | ~10 |
| Molm-14 | FLT3-ITD Positive | Cell Proliferation | ~10 |
| MV4-11 | FLT3-ITD Positive | Cell Proliferation | ~6 |
| Ba/F3-WT | FLT3-WT Transfected | Cell Proliferation / Autophosphorylation | 95 - 122 |
| THP-1 | FLT3-WT | Apoptosis Induction | No significant apoptosis |
Data compiled from preclinical studies.[3][5]
Table 2: Comparative Cellular Response to Tandutinib Treatment
| Cellular Effect | FLT3-ITD Positive Cells (e.g., Molm-14) | FLT3-Wild-Type Cells (e.g., THP-1) |
| Apoptosis | Significant induction (51% at 24h, 78% at 96h) | Minimal to no induction |
| Cell Cycle | G1 phase arrest | No significant change |
| Downstream Signaling | Inhibition of STAT5, MAPK, and AKT pathways | No significant inhibition at similar concentrations |
Data based on findings from in vitro studies.[5]
Mechanism of Action: Inhibition of Constitutive Signaling
Tandutinib functions by competitively binding to the ATP-pocket of the FLT3 kinase domain. In FLT3-ITD mutant cells, the receptor is constitutively phosphorylated and active, leading to uncontrolled downstream signaling that promotes cell proliferation and survival. Tandutinib inhibits this autophosphorylation, effectively shutting down these aberrant signals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Handling of Tandutinib Hydrochloride: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Tandutinib hydrochloride, a potent receptor tyrosine kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Immediate Safety Precautions
This compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While some safety data sheets (SDS) indicate it may not be classified as a hazardous substance[2], its potent biological activity necessitates handling it as a potentially hazardous compound. Potential risks include irritation to the skin, eyes, and respiratory tract[3].
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested[1].
-
Environmental Hazard: Very toxic to aquatic life[1].
-
Potential Irritant: May cause skin, eye, and respiratory irritation[3].
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Remove contact lenses, if present. Immediately flush eyes with large amounts of water for several minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention[1].
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical advice if irritation occurs[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1].
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor for treatment advice[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment for various handling procedures.
| Activity | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Chemotherapy-rated gloves (single pair)[4] | Safety glasses with side shields | Lab coat | Not typically required unless package is damaged |
| Weighing/Aliquoting (Powder) | Double chemotherapy-rated gloves[5] | Safety goggles or face shield[1][6] | Impervious, long-sleeved gown[1][4] | NIOSH-approved respirator (e.g., N95) within a ventilated enclosure (e.g., chemical fume hood)[1][4] |
| Solution Preparation & Handling | Double chemotherapy-rated gloves[5] | Safety goggles[1] | Impervious, long-sleeved gown[1][4] | Not required if handled in a chemical fume hood or biological safety cabinet |
| Spill Cleanup | Double chemotherapy-rated gloves | Safety goggles and face shield[6] | Impervious, long-sleeved gown | NIOSH-approved respirator |
| Waste Disposal | Double chemotherapy-rated gloves | Safety goggles | Impervious, long-sleeved gown | Not typically required if waste is properly contained |
-
Gloves: Must be powder-free and tested to ASTM D6978 standards (chemotherapy gloves)[4].
-
Gowns: Should be disposable, impermeable, have long sleeves with closed cuffs, and close in the back[4].
-
Eye Protection: Safety glasses are insufficient; chemical splash goggles or a full-face shield are necessary when splashes are possible[6].
-
Respiratory Protection: Use a suitable respirator when handling the powder outside of a primary engineering control or when aerosols may be generated[1].
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Don PPE: Wear a single pair of chemotherapy gloves and a lab coat.
-
Transport: Transport the container in a sealed, secondary container to the designated storage area.
-
Store: Keep the container tightly sealed in a cool, well-ventilated area[1]. Store the powder at -20°C and solutions at -80°C, as recommended by the supplier[1][7].
3.2. Preparation of Stock Solutions
-
Work Area: All handling of solid this compound must be performed in a designated area, such as a chemical fume hood or a ventilated balance safety enclosure, to prevent dust formation and inhalation[1].
-
Don PPE: Wear double chemotherapy gloves, a disposable gown, and safety goggles[1][5].
-
Weighing: Carefully weigh the required amount of powder. Use tools dedicated to handling potent compounds.
-
Dissolving: Add the solvent to the powder slowly to avoid splashing. Refer to supplier documentation for solubility information (e.g., soluble in H2O at 2 mg/mL).
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Decontamination: After preparation, decontaminate all surfaces and equipment with an appropriate solvent like alcohol[1]. Dispose of all disposable materials as hazardous waste.
3.3. Spill Management
-
Evacuate: Alert personnel and restrict access to the spill area.
-
Don PPE: Wear full PPE, including a respirator, double gloves, gown, and eye protection[1].
-
Containment: For liquid spills, absorb with an inert, finely-powdered material (e.g., diatomite)[1]. For powder spills, gently cover with damp absorbent paper to avoid raising dust.
-
Cleanup: Collect all contaminated materials using dedicated utensils and place them into a sealed, labeled hazardous waste container[1].
-
Decontaminate: Clean the spill area thoroughly with a deactivating agent or detergent, followed by alcohol.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep all this compound waste (unused product, contaminated PPE, labware) separate from regular laboratory trash.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.
-
Disposal: Dispose of the waste through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations[1]. Do not dispose of it in the sink or regular trash.
Caption: Safe handling workflow for this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pogo.ca [pogo.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
